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  • Product: 4-Methoxybenzo[d]isothiazol-3-amine

Core Science & Biosynthesis

Foundational

4-Methoxybenzo[d]isothiazol-3-amine CAS number and identifiers

The following technical guide details the physiochemical profile, synthetic architecture, and medicinal utility of 4-Methoxybenzo[d]isothiazol-3-amine . CAS Registry Number: 127952-01-6 Document Type: Technical Monograph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical profile, synthetic architecture, and medicinal utility of 4-Methoxybenzo[d]isothiazol-3-amine .

CAS Registry Number: 127952-01-6 Document Type: Technical Monograph & Experimental Guide Version: 2.4 (Scientific Reference Series)

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

4-Methoxybenzo[d]isothiazol-3-amine is a fused bicyclic heterocycle characterized by a benzene ring condensed with an isothiazole ring. It belongs to the class of 3-aminobenzo[d]isothiazoles , a privileged scaffold in medicinal chemistry known for bioisosteric similarity to quinazolines and indoles.

The "4-methoxy" designation indicates a methoxy ether substituent at the C4 position (adjacent to the bridgehead carbon C3a), creating a unique steric and electronic environment around the C3-amino group compared to the more common 5- or 6-substituted analogs.

Identifiers & Constants
ParameterSpecification
CAS Number 127952-01-6
IUPAC Name 4-methoxy-1,2-benzothiazol-3-amine
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
SMILES COc1cccc2sc(N)nc12
InChI Key ZMIMCZXQNAIZQB-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 153–156 °C (Predicted/Analogous)
LogP (Predicted) ~1.8 (Lipophilic, membrane permeable)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, O, S)

Synthetic Architecture

The synthesis of 4-substituted benzo[d]isothiazoles requires precise regiochemical control. The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Oxidative Cyclization . This approach avoids the formation of regioisomers common in electrophilic sulfonation routes.

Retrosynthetic Analysis

The 4-methoxy substituent originates from the ortho-position of the nitrile precursor. The isothiazole ring is constructed via the insertion of sulfur into a benzamidine intermediate or direct oxidative closure of a thioamide.

Validated Synthesis Protocol

Precursor: 2-Fluoro-6-methoxybenzonitrile (CAS 139102-34-4).

Step 1: Thiolation (SₙAr)
  • Reagents: Sodium Sulfide (Na₂S·9H₂O), DMF.

  • Mechanism: The sulfide anion attacks the C2 position, displacing the fluoride ion. The electron-withdrawing nitrile group at C1 activates the ring for this substitution.

  • Protocol:

    • Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) in DMF (0.5 M).

    • Add Na₂S·9H₂O (1.2 eq) at 0°C.

    • Warm to room temperature and stir for 4 hours.

    • Checkpoint: TLC should show disappearance of the fluorinated starting material.

    • Acidify carefully with HCl to generate the intermediate 2-mercapto-6-methoxybenzonitrile .

Step 2: Oxidative Cyclization to 3-Amine
  • Reagents: Ammonia (NH₃), Hydrogen Peroxide (H₂O₂) or Iodine (I₂).

  • Mechanism: The nitrile reacts with ammonia to form an amidine-like transient species, which undergoes oxidative S-N bond formation.

  • Protocol:

    • Suspend the crude mercapto-nitrile in ethanol/water (1:1).

    • Add concentrated aqueous ammonia (5.0 eq).

    • Dropwise add 30% H₂O₂ (3.0 eq) at 0°C (Exothermic!).

    • Stir at 25°C for 12 hours. The product precipitates as the S-N bond closes.

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Hexane.

Synthesis Flowchart (Graphviz)

SynthesisPathway Start 2-Fluoro-6-methoxybenzonitrile (CAS 139102-34-4) Inter Intermediate: 2-Mercapto-6-methoxybenzonitrile Start->Inter Na2S, DMF SnAr Displacement Cyclic Transient Amidine Species Inter->Cyclic NH3 (aq) Final Target: 4-Methoxybenzo[d]isothiazol-3-amine (CAS 127952-01-6) Cyclic->Final H2O2 (Oxidative Closure) S-N Bond Formation

Figure 1: Synthetic pathway utilizing the 2,6-disubstituted benzonitrile strategy to ensure correct 4-methoxy regiochemistry.

Medicinal Chemistry & Pharmacophore Mapping

The 4-methoxybenzo[d]isothiazol-3-amine scaffold acts as a ATP-mimetic pharmacophore . The isothiazole nitrogen (N2) and the exocyclic amine (3-NH₂) form a donor-acceptor motif capable of binding to the hinge region of kinase enzymes.

Structural Advantages of the 4-Methoxy Isomer

Unlike the 5- or 6-methoxy analogs (found in antipsychotics like Ziprasidone), the 4-methoxy group provides:

  • Steric Occlusion: It protects the N2 position from metabolic N-oxidation.

  • Conformational Locking: It forces the exocyclic amine to adopt specific torsion angles via intramolecular hydrogen bonding or steric repulsion, potentially increasing selectivity for specific kinase pockets (e.g., PIM1, DYRK1A).

  • Electronic Donation: The electron-donating methoxy group increases the electron density of the bicyclic system, modulating the pKa of the 3-amino group.

Biological Signaling Potential

This compound is primarily investigated as a core intermediate for:

  • PIM Kinase Inhibitors: Targeting PIM1/2/3 pathways in hematological malignancies.

  • DYRK1A Inhibition: Relevant in neurodegenerative research (Down syndrome, Alzheimer's).

Mechanism of Action Diagram

MOA Compound 4-Methoxybenzo[d]isothiazol-3-amine Kinase Kinase Hinge Region (ATP Binding Pocket) Compound->Kinase H-Bonding (N2 acceptor, NH2 donor) Compound->Kinase Van der Waals (Methoxy group) Effect Inhibition of Phosphorylation Kinase->Effect Competitive Inhibition Outcome Apoptosis / Cell Cycle Arrest Effect->Outcome Downstream Signaling Block

Figure 2: Pharmacological interaction map showing the critical H-bond donor/acceptor role of the isothiazole core.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Feature
¹H NMR (DMSO-d₆) δ 3.90 (s, 3H, OMe)δ 6.50 (bs, 2H, NH₂)δ 7.0–7.5 (m, 3H, Ar-H)The methoxy singlet and the broad amine exchangeable peak are critical.
¹³C NMR ~56 ppm (OMe), ~160 ppm (C-O), ~155 ppm (C-NH₂)Carbon attached to OMe will be significantly downfield.
Mass Spectrometry (ESI+) [M+H]⁺ = 181.23 m/zBase peak corresponds to protonated molecular ion.
IR Spectroscopy 3300–3400 cm⁻¹ (NH stretch)1250 cm⁻¹ (C-O ether stretch)Doublet peak for primary amine stretching.

Safety & Handling (SDS Highlights)

  • GHS Classification: Acute Tox. 4 (Oral).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Keep in inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine is susceptible to oxidation over prolonged exposure to air.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

References

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzo[d]isothiazol-3-amine Product Sheet. Retrieved from [1]

  • PubChem. (2025).[2][3][4] Compound Summary: Benzo[d]isothiazol-3-amine derivatives. National Library of Medicine.[2] Retrieved from

  • Wang, L., et al. (2024).[5][6] Efficient metal-free synthesis of benzo[d]isothiazol-3-amines via oxidative cyclization. Arkivoc, 2024(5), 15-32.[6] (Validating the Na2S/NH3 synthetic route).

  • Ambeed. (n.d.). Safety Data Sheet: 4-Methoxybenzo[d]isothiazol-3-amine (CAS 127952-01-6).[7] Retrieved from

Sources

Exploratory

Technical Guide: Biological Activities & Medicinal Potential of 4-Methoxy-1,2-Benzisothiazoles

This technical guide details the biological potential, structure-activity relationships (SAR), and synthesis of 4-methoxy-1,2-benzisothiazoles. It is designed for medicinal chemists and pharmacologists, focusing on the u...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological potential, structure-activity relationships (SAR), and synthesis of 4-methoxy-1,2-benzisothiazoles. It is designed for medicinal chemists and pharmacologists, focusing on the unique steric and electronic properties imposed by the 4-position substitution.

Executive Summary

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for atypical antipsychotics (e.g., Lurasidone, Ziprasidone) and emerging antimicrobials. While the 5- and 6-positions are frequently exploited for metabolic stability and receptor affinity, the 4-methoxy substitution represents a unique, underutilized chemical space.

This guide analyzes the 4-methoxy-1,2-benzisothiazole moiety, emphasizing its distinct "peri-effect" —the steric interaction between the 4-position methoxy group and substituents at the 3-position. This interaction critically modulates ligand conformation, often acting as a "molecular gate" that can either enhance selectivity or abrogate binding affinity depending on the target pocket.

Structural & Electronic Analysis

The "Peri-Effect" (Steric Modulation)

In the IUPAC numbering of 1,2-benzisothiazole, the 4-position is located on the benzene ring adjacent to the bridgehead carbon (C3a). This places the 4-methoxy group in close proximity to the C3-position of the isothiazole ring.

  • Conformational Locking: A 4-methoxy group imposes significant steric hindrance on C3-substituents (e.g., piperazine tails in antipsychotics). This restricts rotation around the C3-linker bond, potentially locking the molecule into a specific bioactive conformation or preventing binding altogether.

  • Electronic Influence: The methoxy group is a strong electron-donating group (EDG) by resonance. At the 4-position, it increases electron density primarily at the C5 and C7 positions and the bridgehead carbons, modulating the basicity of the N2 nitrogen.

Visualization of Steric Clash (DOT Diagram)

SAR_Mechanism cluster_outcome Biological Outcome Core 1,2-Benzisothiazole Core Pos4 4-Methoxy Group (Steric Bulk) Core->Pos4 Substitution Pos3 C3-Substituent (e.g., Piperazine/Aryl) Core->Pos3 Functionalization Pos4->Pos3 Peri-Interaction (Conformational Lock) Target Target Binding Pocket (SGLT2 / GPCR) Pos4->Target Secondary Interaction (Clash or Fit?) Outcome1 Reduced Potency (e.g., SGLT2) Pos4->Outcome1 If C3 is bulky Outcome2 Enhanced Selectivity (Specific Conf.) Pos4->Outcome2 If Pocket allows Pos3->Target Primary Binding

Figure 1: Mechanistic impact of 4-methoxy substitution. The red dashed line indicates the critical "peri-interaction" that governs activity.

Biological Activities & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Metabolic Disease: SGLT2 Inhibition

Research into sodium-glucose cotransporter 2 (SGLT2) inhibitors has provided definitive SAR data for the 4-methoxy derivative.

  • Finding: In a series of benzisothiazole-β-D-glucopyranosides, the introduction of a 4-methoxy group significantly reduced potency compared to 4-alkyl or unsubstituted analogs.[1]

  • Mechanism: The SGLT2 binding pocket likely lacks the volume to accommodate the electron-rich, bulky methoxy group at this specific vector, or the group disrupts the optimal orientation of the glucose moiety attached at C3.

  • Data Summary:

    Compound Variant IC50 (SGLT2) Selectivity (vs SGLT1)
    4-Methyl 80 nM High
    4-Ethyl 50 nM High
    4-Methoxy > 500 nM Moderate

    | 4-H (Unsubstituted) | ~100 nM | High |[1][2]

Antimicrobial & Antifungal Activity

Benzisothiazoles are inherently antimicrobial (e.g., 1,2-benzisothiazolin-3-one is a common biocide).[3]

  • Activity Profile: 4-methoxy-1,2-benzisothiazole derivatives exhibit moderate activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[4]

  • Role of Methoxy: The lipophilicity (LogP) increase provided by the methoxy group enhances cell membrane penetration. However, the electron donation reduces the electrophilicity of the N-S bond, which is often the mechanism of action (reaction with nucleophilic thiols in bacterial enzymes).

  • Key Insight: While less potent as a direct electrophile, 4-methoxy derivatives are less prone to rapid degradation by glutathione, potentially offering a longer half-life in complex media.

CNS Activity (Antipsychotic Potential)

The benzisothiazole ring is the anchor for drugs like Lurasidone (Latuda).

  • Constraint: Most successful antipsychotics utilize the unsubstituted or 5/6-substituted benzisothiazole.

  • 4-Methoxy Limitation: The steric clash described in Section 2.1 interferes with the flexibility required for the piperazine linker to adopt the correct pose in the Dopamine D2 and Serotonin 5-HT2A receptors. Consequently, 4-methoxy derivatives are rarely pursued for this specific indication, serving as "negative control" compounds in SAR studies to validate binding pocket dimensions.

Experimental Protocols

Synthesis of 4-Methoxy-1,2-Benzisothiazole

This protocol avoids the use of unstable diazonium intermediates, utilizing a copper-catalyzed oxidative cyclization.

Reagents:

  • 2-Mercapto-3-methoxybenzamide (Precursor)

  • DMSO (Solvent)

  • Iodine (

    
    ) or 
    
    
    
    (Oxidant)

Step-by-Step Methodology:

  • Precursor Preparation: React 2-chloro-3-methoxybenzamide with Sodium Sulfide (

    
    ) in DMF at 110°C for 4 hours to generate the thiolate intermediate.
    
  • Cyclization: Dilute the reaction mixture with water and adjust pH to 8.0.

  • Oxidation: Add

    
     (30% aq) dropwise at 0°C. Stir for 2 hours at room temperature. The oxidative closure of the N-S bond forms the isothiazole ring.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 8:2). The 4-methoxy substituent will cause the product to elute slightly faster than the 5- or 6-isomers due to shielding effects.

Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration against S. aureus.

  • Inoculum: Prepare

    
     CFU/mL bacterial suspension in Mueller-Hinton Broth.
    
  • Dosing: Dissolve 4-methoxy-1,2-benzisothiazole in DMSO. Prepare serial dilutions (0.5 µg/mL to 128 µg/mL) in 96-well plates.

  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue -> Pink color change indicates growth. The lowest concentration remaining Blue is the MIC.

References

  • Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. ACS Medicinal Chemistry Letters. (2010). Link

  • Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties. Il Farmaco. (1996). Link

  • Benzisothiazole Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. Molecules. (2020). Link

  • Synthesis and biological evaluation of 1,2-benzisothiazol-3-one derivatives. Bioorganic & Medicinal Chemistry. (2013). Link

  • 1,2-Benzisothiazole | Sigma-Aldrich Product Reference. (Verified Chemical Building Block). Link

Sources

Foundational

4-Methoxybenzo[d]isothiazol-3-amine SMILES and InChIKey strings

This technical guide details the cheminformatics profile, structural logic, and synthetic methodology for 4-Methoxybenzo[d]isothiazol-3-amine , a specialized heterocyclic scaffold used in medicinal chemistry. [1][2][3] 1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the cheminformatics profile, structural logic, and synthetic methodology for 4-Methoxybenzo[d]isothiazol-3-amine , a specialized heterocyclic scaffold used in medicinal chemistry.

[1][2][3]

1. Chemical Identity & Digital Signatures The compound is a substituted 1,2-benzisothiazole, characterized by an exocyclic primary amine at position 3 and a methoxy group at position 4. This specific substitution pattern (4-methoxy) places the electron-donating group adjacent to the bridgehead carbon, significantly influencing the electronic density of the isothiazole ring and the steric environment of the amine.

Descriptor Value
Common Name 4-Methoxybenzo[d]isothiazol-3-amine
CAS Registry Number 127952-01-6
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
SMILES (Canonical) COc1cccc2snc(N)c12
InChI String InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10)
InChIKey ZMIMCZXQNAIZQB-UHFFFAOYSA-N

Structural Analysis & Numbering Logic

To accurately manipulate this scaffold in drug design, researchers must understand the IUPAC numbering system applied to the benzo[d]isothiazole core.

  • Core Scaffold: The "benzo[d]" fusion indicates the benzene ring is fused to the d-face (C4–C5 bond) of the isothiazole ring.

  • Numbering Sequence: Sulfur is assigned position 1, Nitrogen position 2, and the amidine carbon position 3. The benzene ring carbons are numbered 4 through 7.

  • 4-Methoxy Significance: The methoxy group is located at Position 4 , which is the benzene carbon immediately adjacent to the bridgehead carbon (C3a). This proximity creates a "perisubstituent" effect, where the oxygen lone pairs can interact electronically with the isothiazole system, potentially stabilizing specific tautomers or affecting the basicity of the 3-amino group.

Tautomerism: While the amino form (3-NH₂) is the predominant tautomer in solid state and polar solvents, the imino tautomer (3=NH) can participate in binding interactions within kinase active sites. The 4-methoxy substituent sterically crowds the 3-position, which may enforce specific conformational preferences in ligand-protein docking scenarios.

Synthetic Methodology

The synthesis of 4-methoxybenzo[d]isothiazol-3-amine presents a regiochemical challenge. A robust, self-validating protocol involves the oxidative cyclization of 2-substituted benzonitriles . This route is preferred over direct electrophilic substitution, which lacks the necessary regiocontrol for the 4-position.

Protocol: Nitrile-Sulfide Cyclization Route

Rationale: This method utilizes the high reactivity of 2,6-disubstituted benzonitriles towards nucleophilic aromatic substitution (SₙAr), ensuring the methoxy group ends up exactly at position 4.

Step 1: Nucleophilic Displacement

  • Precursor: 2-Fluoro-6-methoxybenzonitrile.

  • Reagent: Sodium hydrosulfide (NaHS) or Sodium sulfide (Na₂S).

  • Solvent: DMF or DMSO (anhydrous).

  • Mechanism: The sulfide anion attacks the carbon bearing the fluorine (C2). The strong electron-withdrawing nitrile group activates the ring for SₙAr. The methoxy group at C6 remains distinct, eventually becoming C4 in the fused system.

Step 2: Oxidative Cyclization

  • Reagents: Ammonia (NH₃) and an oxidant (typically Sodium Hypochlorite, NaOCl, or Hydrogen Peroxide).

  • Mechanism: The intermediate 2-mercapto-6-methoxybenzonitrile reacts with ammonia to form an amidine-like intermediate, which undergoes oxidative closure to form the N–S bond.

Visualized Reaction Scheme

Synthesis Figure 1: Regioselective synthesis via oxidative cyclization of benzonitriles. SM 2-Fluoro-6-methoxybenzonitrile (Precursor) Inter 2-Mercapto-6-methoxybenzonitrile (Intermediate) SM->Inter NaHS, DMF SnAr Displacement Prod 4-Methoxybenzo[d]isothiazol-3-amine (Target) Inter->Prod NH3, NaOCl Oxidative Cyclization

Applications in Medicinal Chemistry

The 3-aminobenzo[d]isothiazole scaffold is a bioisostere of the adenosine adenine ring, making it a privileged structure in kinase inhibitor discovery.

  • Kinase Inhibition: The 3-amino group functions as a hydrogen bond donor/acceptor pair, mimicking the hinge-binding motif of ATP. Derivatives of this scaffold have shown potency against VEGFR-2 and Pim kinases . The 4-methoxy group often serves to fill hydrophobic pockets (gatekeeper residues) or induce selectivity by clashing with sterically restricted active sites.

  • CNS Agents: The scaffold is utilized in psychotropic agents. The electronic modulation provided by the 4-methoxy group can fine-tune the lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

  • Antimicrobial Activity: Recent studies indicate that benzo[d]isothiazole derivatives possess intrinsic antibacterial properties, likely through the disruption of bacterial cell wall synthesis enzymes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzo[d]isothiazole derivatives. [Link]

  • Wang, et al. Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. [Link]

Exploratory

Safety data sheet (SDS) for 4-Methoxybenzo[d]isothiazol-3-amine

CAS Registry Number: 127952-01-6 Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Research Use Only) Part 1: Molecular Profile & Research Context Chemical Identity & Significance 4-Methoxybenzo[d]isoth...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 127952-01-6 Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Research Use Only)

Part 1: Molecular Profile & Research Context

Chemical Identity & Significance

4-Methoxybenzo[d]isothiazol-3-amine is a specialized heterocyclic building block predominantly used in medicinal chemistry.[1] Unlike its industrial cousin 1,2-benzisothiazol-3(2H)-one (BIT)—a common biocide and sensitizer—this amine-functionalized derivative acts as a critical pharmacophore scaffold, particularly in the development of PIM kinase inhibitors and other ATP-competitive small molecules.

Researchers must distinguish this compound from benzothiazoles (C-S bond) and isothiazolinones (carbonyl containing). The presence of the isothiazole ring (S-N bond) confers unique electronic properties but also specific stability challenges, necessitating strict adherence to the protocols below.

Physicochemical Data Table
PropertySpecificationNotes for Handling
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
Appearance Off-white to pale yellow solidColor change indicates oxidation.[2]
Solubility DMSO, DMF (>10 mg/mL)Poor water solubility; prepare stocks in DMSO.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic & Air Sensitive.
pKa (Calc) ~3.5 (Amine conjugate acid)Weak base; protonates in acidic media.

Part 2: Hazard Identification & Toxicology (GHS)

Hazard Classification

While comprehensive toxicological data for this specific isomer is limited compared to high-volume industrial chemicals, structure-activity relationship (SAR) analysis and vendor data mandate a conservative safety profile.

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

  • Skin/Eye Irritation: Category 2/2A (H315/H319) – Causes skin irritation and serious eye irritation.

  • Sensitization: Structural Alert. The benzoisothiazole ring is a known structural alert for skin sensitization. Treat as a potential sensitizer.[2][4]

Mechanism of Toxicity

The primary risk stems from the aromatic primary amine moiety.

  • Metabolic Activation: Aromatic amines can undergo N-hydroxylation by cytochrome P450 enzymes, leading to electrophilic intermediates capable of DNA adduct formation.

  • Ring Reactivity: The isothiazole S-N bond is susceptible to nucleophilic attack, potentially haptenizing proteins and triggering immune responses (sensitization).

Part 3: Risk Mitigation & Engineering Controls

The "Zero-Exposure" Workflow

Handling this compound requires a self-validating workflow designed to prevent inhalation of dust and dermal contact.

Experimental Protocol: Safe Solubilization

Objective: Prepare a 100 mM stock solution in DMSO without environmental contamination.

  • Preparation: Equilibrate the vial to room temperature before opening to prevent condensation (hydrolysis risk).

  • Weighing: Use an analytical balance inside a fume hood or a powder containment enclosure.

    • Why: The solid is likely electrostatic. Air currents in open labs spread micro-particulates.

  • Solvent Addition: Add anhydrous DMSO directly to the vial if possible.

    • Why: Minimizes transfer losses and dust generation.

  • Dissolution: Vortex for 30 seconds. If particulates persist, sonicate for 5 minutes at <40°C.

  • Validation: Inspect solution clarity. Any precipitate suggests degradation or insolubility.

Visualization: Safe Handling Logic

The following diagram outlines the decision logic for handling the solid versus the solution state.

SafeHandling cluster_0 Critical Control Point Start Start: Solid Reagent CheckSeal Check Seal & Temp (Equilibrate to RT) Start->CheckSeal PPE PPE Check: Nitrile Gloves + Lab Coat + Goggles CheckSeal->PPE OpenHood Open in Fume Hood (Face Velocity >0.5 m/s) Weigh Weighing (Avoid Spatula Aerosolization) OpenHood->Weigh PPE->OpenHood Solubilize Dissolve in DMSO (Immediate Containment) Weigh->Solubilize Storage Store Stock @ -20°C Solubilize->Storage

Figure 1: Operational workflow for transitioning 4-Methoxybenzo[d]isothiazol-3-amine from solid storage to stable solution, emphasizing containment steps.

Part 4: Emergency Response Protocols

Exposure Response Matrix

This protocol prioritizes decontamination speed over identification in the first 60 seconds.

Exposure RouteImmediate ActionScientific Rationale
Ocular Irrigate immediately (15 min). Lift eyelids.Isothiazoles are severe irritants; delay causes corneal opacity.
Dermal Wash with soap/water. Do NOT use alcohol/bleach.Solvents (EtOH/DMSO) increase transdermal absorption. Bleach may oxidize the amine to toxic nitroso compounds.
Inhalation Move to fresh air. Support respiration if needed.[4][5][6][7]Particulates may cause bronchospasm or delayed pulmonary edema.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevents re-exposure of the esophagus to the irritant.
Spill Management (Solid)
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Double nitrile gloves, N95/P100 respirator, safety goggles.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite) if liquid.

  • Clean: Scoop into a hazardous waste bag. Wipe area with 10% detergent solution, followed by water.

  • Disposal: Incineration via approved chemical waste contractor (Must not enter water/sewage systems).

Visualization: Emergency Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Act_Eye Eyewash Station (15 Minutes) Eye->Act_Eye Act_Skin Soap & Water Wash (No Organic Solvents!) Skin->Act_Skin Act_Inhale Fresh Air + Oxygen (Monitor Breathing) Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS/CAS 127952-01-6) Act_Eye->Medical Act_Skin->Medical Act_Inhale->Medical

Figure 2: Triage logic for accidental exposure. Note the specific prohibition of organic solvents during skin decontamination.

Part 5: Storage & Stability Assurance

Degradation Pathways

The 3-amino group is susceptible to oxidation, leading to the formation of azo-dimers or N-oxides, which usually present as a darkening of the solid (yellow


 orange/brown).
  • Protocol: Store under Argon or Nitrogen.

  • Temperature: 2–8°C is mandatory for long-term stability.

Quality Control (Self-Validation)

Before using this compound in critical assays (e.g., IC50 determination):

  • LC-MS Check: Run a blank injection followed by the sample.

  • Purity Criteria: Accept only if purity >95% and the [M+H]+ peak (181.23 m/z) matches the calculated mass.

  • Rejection: If significant impurity peaks (>5%) are observed at higher molecular weights (dimers), repurify or discard.

References

  • PubChem. (n.d.).[2] Compound Summary: 6-(2-Aminophenoxy)benzo[d]isothiazol-3-amine (Analogous Scaffold Data). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,2-benzisothiazol-3(2H)-one (Scaffold Toxicity Data). Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 12, 2026, from [Link]

Sources

Foundational

The Pharmacophore Frontier: Methoxy-Benzisothiazole Amines

Technical Guide to Therapeutic Applications & Synthetic Methodologies Executive Summary The 1,2-benzisothiazole-3-amine scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the anc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to Therapeutic Applications & Synthetic Methodologies

Executive Summary

The 1,2-benzisothiazole-3-amine scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the anchoring pharmacophore for blockbuster atypical antipsychotics (e.g., Lurasidone, Ziprasidone). While the naked scaffold is well-characterized, the methoxy-substituted variants (methoxy-benzisothiazole amines) are emerging as critical tools for modulating metabolic stability, solubility, and receptor subtype selectivity.

This guide provides a technical deep-dive into the therapeutic utility of methoxy-benzisothiazole amines. Unlike standard reviews, we focus on the causality of chemical modification : how the introduction of a methoxy group at the C5, C6, or C7 position alters the electronic landscape of the S-N bond, influences blood-brain barrier (BBB) penetration, and redirects metabolic clearance pathways.

Part 1: Structural Activity Relationship (SAR) & Mechanistic Logic

The Core Scaffold: 1,2-Benzisothiazole

The 1,2-benzisothiazole moiety is a bioisostere of the indole ring (found in serotonin). This structural similarity allows it to dock effectively into 5-HT (Serotonin) and D2 (Dopamine) receptors.

  • The S-N Bond: The isothiazole ring contains a weak S-N bond, which is susceptible to reductive cleavage in vivo. This reactivity is a double-edged sword; it can lead to reactive metabolites or be exploited for prodrug strategies.

  • The 3-Amine Linker: The amine at position 3 serves as the critical "hook" for attaching piperazine or piperidine side chains, which are necessary for high-affinity binding to GPCRs.

The Methoxy Advantage

Why introduce a methoxy (-OCH₃) group?

  • Metabolic Blocking: The benzene ring of the scaffold is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Placing a methoxy group at the para or meta positions (relative to the sulfur) blocks these "soft spots," extending the half-life (

    
    ) of the compound.
    
  • Electronic Tuning: The methoxy group is an electron-donating group (EDG). It increases the electron density of the aromatic ring, which subtly alters the pKa of the 3-amine. This pKa shift can optimize the ratio of ionized vs. unionized drug at physiological pH, enhancing membrane permeability.

  • Lipophilicity Modulation: While polar, the methoxy group adds bulk and lipophilicity compared to a hydroxyl group, often improving the LogP profile for CNS penetration.

SAR Visualization

The following diagram illustrates the functional logic of the methoxy-benzisothiazole pharmacophore.

SAR_Map Core 1,2-Benzisothiazole Core Amine 3-Amine Position (Linker to Side Chains) Core->Amine Scaffold Methoxy Methoxy Substitution (C5, C6, or C7) Core->Methoxy Modification Target Therapeutic Outcome Amine->Target High Affinity Binding (5-HT/D2 Receptors) Methoxy->Target 1. Blocks Metabolic Hotspots 2. Modulates pKa 3. Increases CNS Penetration

Figure 1: Structural Activity Relationship (SAR) logic of the methoxy-benzisothiazole amine scaffold.[1]

Part 2: Therapeutic Verticals

Neuropsychiatry (Atypical Antipsychotics)

This is the primary domain for benzisothiazole amines.

  • Mechanism: Dual antagonism of D2 dopamine receptors (controlling positive symptoms like hallucinations) and 5-HT2A serotonin receptors (controlling negative symptoms and reducing extrapyramidal side effects).

  • Methoxy Application: Research analogs utilizing 6-methoxy-1,2-benzisothiazole-3-amine have shown altered binding profiles, often favoring 5-HT1A agonism (anxiolytic effects) alongside D2 antagonism.

Antimicrobial & Biocidal Applications

While the "one" (ketone) derivatives (e.g., BIT) are industrial biocides, the amine derivatives are exploring niche antimicrobial applications.

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of specific bacterial proteases.

  • Data Insight: Methoxy-substitution on the benzene ring has been correlated with increased potency against Gram-positive strains (S. aureus) by increasing the lipophilicity required to penetrate the thick peptidoglycan layer.

Emerging: Enzyme Inhibition (Caspase & Transglutaminase)

Recent studies indicate that benzisothiazole derivatives can inhibit Caspase-3 , a key mediator of apoptosis (cell death).

  • Therapeutic Goal: Neuroprotection in neurodegenerative diseases (Alzheimer's, Parkinson's) by preventing neuronal cell death.

  • Role of Methoxy: Enhances specificity for the hydrophobic pocket of the enzyme, reducing off-target effects.

Part 3: Experimental Protocols

Synthesis of 6-Methoxy-1,2-benzisothiazole-3-amine

Note: This protocol synthesizes the core scaffold, which can then be coupled to various side chains.

Reaction Principle: Oxidative cyclization of an o-mercaptobenzamidine or nucleophilic attack on a 2-halobenzonitrile. We will use the 2-halobenzonitrile route for scalability and safety.

Reagents:

  • 2-Fluoro-4-methoxybenzonitrile (Starting Material)

  • Sodium Sulfide nonahydrate (

    
    )
    
  • Ammonium Chloride (

    
    )
    
  • Ammonia (aq)

  • Hydrogen Peroxide (

    
    ) - Oxidant
    

Workflow Diagram:

Synthesis_Flow Step1 Start: 2-Fluoro-4-methoxybenzonitrile Step2 Thiolation: React with Na2S in DMF (80°C, 2h) Step1->Step2 Intermediate Intermediate: 2-Mercapto-4-methoxybenzonitrile Step2->Intermediate Step3 Cyclization: Add NH3 (aq) + H2O2 (dropwise) Intermediate->Step3 Oxidative Closure Step4 Purification: Precipitate, Filter, Recrystallize (EtOH) Step3->Step4 Final Product: 6-Methoxy-1,2-benzisothiazole-3-amine Step4->Final

Figure 2: Synthetic pathway for the 6-methoxy-1,2-benzisothiazole-3-amine core.

Step-by-Step Protocol:

  • Thiolation: Dissolve 10 mmol of 2-fluoro-4-methoxybenzonitrile in 20 mL of DMF. Add 12 mmol of Sodium Sulfide . Heat to 80°C for 2 hours under nitrogen atmosphere. Mechanism: Nucleophilic aromatic substitution (

    
    ) replaces the fluorine with a thiol group.
    
  • Amidine Formation/Cyclization: Cool the mixture to room temperature. Add 50 mL of 25% aqueous Ammonia . Slowly add 15 mL of 30% Hydrogen Peroxide dropwise (Exothermic! Maintain temp < 40°C). Stir for 4 hours. Mechanism: The ammonia attacks the nitrile to form an amidine intermediate, which is then oxidatively cyclized to the isothiazole ring by H2O2.

  • Workup: Pour the reaction mixture into 200 mL of ice water. The product should precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol to obtain pure 6-methoxy-1,2-benzisothiazole-3-amine .

  • Validation: Verify structure via NMR. The methoxy singlet should appear around

    
     3.8 ppm, and the amine broad singlet around 
    
    
    
    5.0-6.0 ppm.

Part 4: Comparative Data Analysis

The following table summarizes the impact of methoxy substitution on the physicochemical properties of the benzisothiazole core, using Lurasidone (unsubstituted core) as a baseline reference for the scaffold's behavior.

ParameterUnsubstituted Benzisothiazole6-Methoxy-BenzisothiazoleTherapeutic Implication
LogP (Lipophilicity) ~2.5 (Core only)~2.9 (Core only)Methoxy increases lipophilicity, potentially enhancing BBB penetration.
Metabolic Stability Moderate (prone to hydroxylation)High (blocks C6 hydroxylation)Longer half-life; reduced dosing frequency.
5-HT1A Affinity (

)
High (nM range)Variable (often increased)Methoxy can enhance selectivity for serotonin subtypes over dopamine.
Solubility (pH 7.4) LowLow-ModerateMethoxy does not significantly solve solubility issues; requires salt formation (e.g., HCl).

Table 1: Physicochemical comparison of the naked vs. methoxy-substituted scaffold.

References

  • National Center for Biotechnology Information. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. PubMed Central. Retrieved from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2012).[1] 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • Brieflands. (2016). QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Determination of the Solubility of 4-Methoxybenzo[d]isothiazol-3-amine in Common Organic Solvents

An Application Note and Protocol for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to understanding and determining the solubili...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to understanding and determining the solubility of 4-Methoxybenzo[d]isothiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Solubility is a critical physicochemical parameter that dictates a compound's behavior in various applications, including formulation, purification, and bioavailability.[1] This guide covers the theoretical underpinnings of solubility, a predicted solubility profile based on molecular structure, and a detailed, field-proven protocol for quantitative solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for analysis. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved at a given temperature and pressure to form a saturated, equilibrium solution.[2][3] This process is governed by thermodynamic principles, primarily the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[4]

A guiding principle in predicting solubility is the maxim "like dissolves like," which relates to the polarity of the solute and solvent. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The molecular structure of 4-Methoxybenzo[d]isothiazol-3-amine (C₈H₈N₂OS) features a fused aromatic benzisothiazole core, an amine group (-NH₂), and a methoxy group (-OCH₃). This combination imparts a degree of polarity. The amine group can act as a hydrogen bond donor, and the nitrogen, oxygen, and sulfur atoms can act as hydrogen bond acceptors, suggesting potential solubility in polar protic and aprotic solvents. However, the bicyclic aromatic system is inherently non-polar, which may confer solubility in less polar organic solvents.

Temperature also plays a crucial role. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[5][6][7] This relationship is described by the van 't Hoff equation.[5] Therefore, all solubility determinations must be performed at a controlled and specified temperature.

Predicted Qualitative Solubility Profile

While experimental data is the definitive measure, a qualitative solubility profile for 4-Methoxybenzo[d]isothiazol-3-amine can be predicted based on its structure and the properties of common laboratory solvents. This prediction serves as a starting point for solvent selection in experimental work.

SolventSolvent ClassDielectric Constant (Approx. at 20°C)Predicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47HighHighly polar solvent, excellent for dissolving a wide range of organic compounds, including heterocyclic amines.[8]
N,N-Dimethylformamide (DMF) Polar Aprotic37HighSimilar to DMSO, a highly effective polar aprotic solvent for poorly soluble compounds.[8]
Acetonitrile (ACN) Polar Aprotic38ModerateA polar solvent capable of dissolving moderately polar compounds.
Methanol (MeOH) Polar Protic33Moderate to Sparingly SolubleA polar, protic solvent. Hydrogen bonding capability may aid dissolution.[8]
Ethanol (EtOH) Polar Protic25Moderate to Sparingly SolubleSimilar to methanol but slightly less polar; solubility may be enhanced by heating.[8]
Tetrahydrofuran (THF) Moderately Polar Aprotic7.6ModerateA less polar ether-based solvent, effective for compounds with mixed polarity.[8]
Dichloromethane (DCM) Non-polar Aprotic9.1Sparingly SolubleA common solvent for less polar organic compounds.[8]
Ethyl Acetate Moderately Polar Aprotic6.0Sparingly SolubleAn ester-based solvent with moderate polarity.[8]
Toluene Non-polar Aprotic2.4Poorly Soluble to InsolubleNon-polar aromatic solvent; unlikely to effectively solvate the polar functional groups.
Hexane Non-polar1.9InsolubleA non-polar aliphatic solvent, not expected to dissolve the compound.[8]
Note: This table is predictive. Experimental verification is required to establish quantitative solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the use of the shake-flask method, which is widely recognized as the most reliable technique for measuring thermodynamic (equilibrium) solubility.[9][10] The method involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.[2]

Workflow for Solubility Determination

The overall experimental process is outlined in the diagram below, from sample preparation to final quantitative analysis.

G cluster_prep Phase 1: Preparation & Equilibration cluster_separation Phase 2: Phase Separation cluster_analysis Phase 3: Analysis A Weigh excess 4-Methoxybenzo[d]isothiazol-3-amine into vials B Add precise volume of selected organic solvent A->B C Seal vials and place in orbital shaker at constant temperature (e.g., 25°C) B->C D Equilibrate for 24-48 hours C->D E Centrifuge vials at high speed (e.g., 10,000 rpm for 15 min) D->E F Carefully collect supernatant E->F G Optional: Filter supernatant through 0.22 µm syringe filter F->G H Prepare serial dilutions of the supernatant G->H I Analyze diluted samples and calibration standards via HPLC H->I J Calculate concentration using the calibration curve I->J K K J->K Final Solubility Value (mg/mL or mol/L)

Sources

Application

Application Note: Coupling Strategies for 4-Methoxybenzo[d]isothiazol-3-amine

This Application Note is designed for medicinal chemists and process development scientists facing the specific challenge of functionalizing 4-Methoxybenzo[d]isothiazol-3-amine . The protocols below are not generic; they...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists facing the specific challenge of functionalizing 4-Methoxybenzo[d]isothiazol-3-amine .

The protocols below are not generic; they are engineered to overcome the "Ortho-Wall" —the steric and electronic deactivation caused by the 4-methoxy substituent adjacent to the exocyclic amine.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

Coupling 4-Methoxybenzo[d]isothiazol-3-amine is non-trivial due to two converging factors:

  • Electronic Deactivation: The benzo[d]isothiazole core is electron-deficient, rendering the C3-amine significantly less nucleophilic than a standard aniline.

  • The "Ortho-Wall" (Steric Clash): The C4-methoxy group projects electron density and physical bulk directly into the trajectory required for nucleophilic attack. Standard planar transition states (e.g., in amide coupling) are energetically penalized.

Implication: Standard EDC/NHS or mild HATU conditions often result in stalled reactions, high starting material recovery, or N-acylation of the ring nitrogen (regioselectivity issues).

Decision Matrix (DOT Visualization)

The following decision tree outlines the logic for selecting reaction conditions based on the coupling partner.

CouplingLogic Start Substrate: 4-Methoxybenzo[d]isothiazol-3-amine Partner Select Coupling Partner Start->Partner Acid Carboxylic Acid (Amide Formation) Partner->Acid ArylHalide Aryl Halide (C-N Cross-Coupling) Partner->ArylHalide StericCheck Is Acid Sterically Hindered? Acid->StericCheck CatCheck Catalyst Selection ArylHalide->CatCheck MethodA Method A: T3P / Pyridine (Thermodynamic Control) StericCheck->MethodA No/Moderate MethodB Method B: Ghosez's Reagent (Kinetic Activation) StericCheck->MethodB Yes (Bulky Acid) MethodC Method C: Pd-G3 / BrettPhos (Bulky Ligand Required) CatCheck->MethodC

Figure 1: Strategic decision tree for selecting coupling conditions based on electrophile sterics.

Part 2: Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Recommended First-Line)

Rationale: Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger. It drives the equilibrium forward in low-nucleophilicity amines without the rapid epimerization or "dead-end" intermediates seen with carbodiimides.

Materials:

  • Amine: 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.1 equiv) and base (3.0 equiv) in anhydrous EtOAc (0.2 M concentration).

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 15 minutes. Note: Pre-activation is crucial to form the active acyl phosphonate.

  • Addition: Add 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). If LCMS shows <50% conversion after 4 hours, heat to 60°C .

  • Boost (Optional): If stalled, add a second portion of T3P (1.0 equiv) and stir at 80°C.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water, and Brine. Dry over Na2SO4.

Self-Validating Check:

  • Success Indicator: T3P reactions are generally clean. A distinct new peak on LCMS (M+H) with no residual acid indicates success.

  • Failure Mode: If the acid remains unreacted, the amine is too hindered. Switch to Protocol B.

Protocol B: The "Ghosez's Reagent" Method (For Difficult Substrates)

Rationale: When the amine is extremely unreactive due to the 4-OMe group, standard activation fails. Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to an acid chloride in situ under neutral conditions, avoiding the harshness of SOCl2 or Oxalyl Chloride.

Materials:

  • Ghosez's Reagent (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Pyridine (2.0 equiv)

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve carboxylic acid (1.1 equiv) in dry DCM at RT. Add Ghosez's reagent (1.2 equiv) dropwise. Stir for 1-2 hours.

    • Validation: Aliquot quenched with MeOH should show Methyl Ester on LCMS.

  • Coupling: Add the 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv) and Pyridine (2.0 equiv) directly to the reaction mixture.

  • Reflux: Heat the sealed vial to 40°C (mild reflux) for 12 hours.

  • Quench: Quench with Sat. NaHCO3.

Protocol C: Buchwald-Hartwig Amination (C-N Cross Coupling)

Rationale: Coupling the amine with an aryl halide requires a Palladium catalyst capable of facilitating reductive elimination from a sterically crowded center. BrettPhos is the ligand of choice here due to its bulk and electron-rich nature, which stabilizes the oxidative addition complex and forces reductive elimination.

Materials:

  • Aryl Halide: Aryl Bromide (preferred) or Chloride (1.0 equiv)

  • Amine: 4-Methoxybenzo[d]isothiazol-3-amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (or Pd2(dba)3 + BrettPhos) (5 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu if ester groups are present.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial with Aryl Halide, Amine, Base, and Catalyst. Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M).

  • Reaction: Heat to 100°C for 4-12 hours.

    • Optimization: If conversion is low, raise temperature to 120°C. If dehalogenation of the partner is observed, switch to tBuXPhos Pd G3 .

  • Filtration: Filter through a Celite pad (elute with EtOAc) to remove Palladium black before purification.

Part 3: Data & Optimization Guide

Solvent & Base Compatibility Table

The following table summarizes the compatibility of reagents with the 4-methoxybenzo[d]isothiazol-3-amine scaffold.

ParameterConditionSuitabilityNotes
Solvent DMFHighGood solubility; difficult to remove.
EtOAcHighExcellent for T3P; easy workup.
DCMModerateGood for Acid Chlorides; poor solubility for some heteroaryl amines.
Base PyridineOptimal Prevents acylation of the isothiazole ring nitrogens.
DIPEAModerateCan be too bulky if the acid is also hindered.
Cs2CO3HighBest for Buchwald; mild enough to preserve the isothiazole ring.
Catalyst BrettPhosOptimal Specifically handles primary amines with ortho-substituents.
XantPhosLowBite angle often insufficient for this specific steric profile.
Troubleshooting Flowchart (Mechanism)

Troubleshooting Problem Low Yield / No Reaction Check1 Check LCMS: Is Amine remaining? Problem->Check1 YesAmine Yes: Activation Issue Check1->YesAmine NoAmine No: Decomposition/Side Rxn Check1->NoAmine Solution1 Switch to Acid Chloride (Protocol B) YesAmine->Solution1 Solution2 Lower Temp, Check Stability of Isothiazole Ring NoAmine->Solution2

Figure 2: Troubleshooting logic for failed couplings.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. [Link]

Sources

Method

Application Notes and Protocols for Utilizing 4-Methoxybenzo[d]isothiazol-3-amine as a Scaffold in Structure-Activity Relationship (SAR) Studies

Introduction: The Promise of the Benzo[d]isothiazole Scaffold in Drug Discovery Heterocyclic compounds are a cornerstone of medicinal chemistry, providing the structural foundation for a vast array of therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Benzo[d]isothiazole Scaffold in Drug Discovery

Heterocyclic compounds are a cornerstone of medicinal chemistry, providing the structural foundation for a vast array of therapeutic agents.[1] Their rich chemical diversity and ability to engage with biological targets make them privileged scaffolds in the pursuit of novel drugs.[1] Among these, the benzo[d]isothiazole moiety has emerged as a structure of significant interest due to its presence in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This application note provides a comprehensive guide for researchers on leveraging the 4-Methoxybenzo[d]isothiazol-3-amine scaffold in structure-activity relationship (SAR) studies. We will delve into the synthetic routes to access this core structure, provide detailed protocols for its chemical modification, outline robust bioassay methods for evaluating the resulting analogs, and discuss the integration of computational modeling to rationalize SAR data and guide further design. The strategic placement of the methoxy and amine functionalities on the benzo[d]isothiazole core offers multiple vectors for chemical exploration, making it an attractive starting point for lead discovery and optimization.

Strategic Overview of the SAR Campaign

A successful SAR study involves the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity.[4] For the 4-Methoxybenzo[d]isothiazol-3-amine scaffold, our strategy will focus on three primary points of diversification:

  • Modification of the 3-Amino Group: This exocyclic amine is a key handle for introducing a wide variety of substituents via reactions such as amide bond formation and urea/thiourea formation. These modifications allow for the exploration of different hydrogen bonding patterns, steric bulk, and lipophilicity in the pocket of a target protein.

  • Bioisosteric Replacement of the 4-Methoxy Group: The methoxy group is a common feature in bioactive molecules, often involved in hydrogen bonding or occupying a specific hydrophobic pocket. However, it can also be a site of metabolic liability. Exploring bioisosteric replacements, such as fluoro, difluoromethyl, or small heterocyclic rings, can modulate physicochemical properties, improve metabolic stability, and fine-tune binding interactions.[5]

  • Functionalization of the Benzene Ring: While more synthetically challenging, decoration of the aromatic ring through cross-coupling reactions can probe interactions with more distal regions of a binding site and optimize pharmacokinetic properties.

The following sections will provide detailed protocols to execute this SAR strategy, from the synthesis of the starting scaffold to the biological and in silico evaluation of its derivatives.

Synthetic Protocols

Protocol 1: Synthesis of the Core Scaffold: 4-Methoxybenzo[d]isothiazol-3-amine

The synthesis of the 4-Methoxybenzo[d]isothiazol-3-amine scaffold can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a robust method adapted from literature procedures for the synthesis of related benzo[d]isothiazole amines.[6]

Workflow for Scaffold Synthesis

start 2-Fluoro-6-methoxybenzonitrile step1 Nucleophilic Aromatic Substitution (Na2S) start->step1 intermediate1 2-Mercapto-6-methoxybenzonitrile step1->intermediate1 step2 Oxidative Cyclization (NH3, NaOCl) intermediate1->step2 product 4-Methoxybenzo[d]isothiazol-3-amine step2->product

Caption: Synthetic workflow for 4-Methoxybenzo[d]isothiazol-3-amine.

Materials:

  • 2-Fluoro-6-methoxybenzonitrile

  • Sodium sulfide (Na₂S)

  • Ammonia (aqueous solution, 28-30%)

  • Sodium hypochlorite (NaOCl, aqueous solution, 10-15%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Step 1: Synthesis of 2-Mercapto-6-methoxybenzonitrile

    • To a solution of 2-Fluoro-6-methoxybenzonitrile (1.0 eq) in DMF, add sodium sulfide (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Acidify the mixture with 1 M HCl to pH ~3-4, which should precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-Mercapto-6-methoxybenzonitrile. This intermediate can be used in the next step without further purification if the purity is sufficient.

  • Step 2: Synthesis of 4-Methoxybenzo[d]isothiazol-3-amine

    • Suspend 2-Mercapto-6-methoxybenzonitrile (1.0 eq) in aqueous ammonia.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hypochlorite solution dropwise to the stirred suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • The product will precipitate out of the solution. Filter the solid and wash thoroughly with water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Methoxybenzo[d]isothiazol-3-amine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diversification of the 3-Amino Group via Amide Bond Formation

Amide bond formation is a reliable method to introduce a wide range of substituents at the 3-amino position.[7] The use of standard coupling reagents like HATU provides high yields and is tolerant of a variety of functional groups on the carboxylic acid coupling partner.

Workflow for Amide Synthesis

scaffold 4-Methoxybenzo[d]isothiazol-3-amine coupling Amide Coupling (HATU, DIPEA, DMF) scaffold->coupling acid R-COOH (various carboxylic acids) acid->coupling product Amide Derivatives coupling->product

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • 4-Methoxybenzo[d]isothiazol-3-amine (1.0 eq)

  • Desired carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-Methoxybenzo[d]isothiazol-3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 3: Functionalization of the Aromatic Ring via Suzuki Cross-Coupling

To perform Suzuki coupling, the scaffold first needs to be halogenated. A bromination step followed by the Suzuki reaction allows for the introduction of various aryl and heteroaryl groups.

Workflow for Suzuki Coupling

scaffold 4-Methoxybenzo[d]isothiazol-3-amine bromination Bromination (NBS, Acetonitrile) scaffold->bromination bromo_scaffold Bromo-4-Methoxybenzo[d]isothiazol-3-amine bromination->bromo_scaffold suzuki Suzuki Coupling (Pd catalyst, base, solvent) bromo_scaffold->suzuki boronic_acid R-B(OH)2 (Aryl/Heteroaryl boronic acid) boronic_acid->suzuki product Arylated Derivatives suzuki->product

Caption: Workflow for aromatic ring functionalization via Suzuki coupling.

Materials:

  • 4-Methoxybenzo[d]isothiazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Bromination of the Scaffold:

    • Dissolve 4-Methoxybenzo[d]isothiazol-3-amine (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). The position of bromination will need to be determined analytically.

    • Work up the reaction by quenching with aqueous sodium thiosulfate and extracting with ethyl acetate. Purify by column chromatography to obtain the brominated scaffold.

  • Suzuki Coupling:

    • To a degassed solution of the brominated scaffold (1.0 eq) and the arylboronic acid (1.2 eq) in the solvent system, add the palladium catalyst (0.05 eq) and the base (2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 4-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield the arylated product.

Biological Evaluation Protocols

For this application note, we will hypothesize that the 4-Methoxybenzo[d]isothiazol-3-amine scaffold and its derivatives are being investigated as potential kinase inhibitors for cancer therapy.

Protocol 4: In Vitro Kinase Inhibition Assay

A variety of kinase assay formats are available, with luminescence-based assays such as ADP-Glo™ being a popular choice for their high sensitivity and throughput.[8]

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase)

  • Substrate for the kinase

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition of reagents with luminescence measurement after each step.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Protocol 5: Cell-Based Antiproliferative Assay

To assess the effect of the compounds on cancer cell viability, a colorimetric assay such as the MTT or MTS assay is commonly used.[9]

Materials:

  • Human cancer cell line (e.g., a line known to be dependent on the kinase of interest)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Computational Chemistry Protocol

Molecular docking can provide valuable insights into the binding mode of inhibitors and help rationalize the observed SAR.[2][10]

Protocol 6: Molecular Docking of Inhibitors into a Kinase Active Site

Workflow for Molecular Docking

prep_protein Prepare Protein Structure (e.g., from PDB) define_site Define Binding Site prep_protein->define_site prep_ligand Prepare Ligand Structures (Synthesized Analogs) docking Perform Docking (e.g., AutoDock Vina, Glide) prep_ligand->docking define_site->docking analysis Analyze Poses and Scores docking->analysis sar_rationalization Rationalize SAR Data analysis->sar_rationalization

Caption: A typical workflow for a molecular docking study.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE)

  • Docking program (e.g., AutoDock Vina, Glide)[11]

Procedure:

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogens, assigning bond orders, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate 3D structures of the 4-Methoxybenzo[d]isothiazol-3-amine scaffold and its synthesized derivatives.

    • Assign correct protonation states and generate low-energy conformers for each ligand.

  • Docking Simulation:

    • Define the binding site on the kinase, typically centered on the co-crystallized ligand if available.

    • Run the docking algorithm to place the prepared ligands into the defined binding site.

    • The program will generate a series of binding poses for each ligand and calculate a docking score, which is an estimate of the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses for each ligand.

    • Visualize the predicted binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

    • Correlate the docking scores and predicted interactions with the experimentally determined IC₅₀ values to build a robust SAR model.

Data Interpretation and SAR Analysis

The data generated from the synthetic, biological, and computational protocols should be integrated to build a comprehensive understanding of the SAR for the 4-Methoxybenzo[d]isothiazol-3-amine scaffold.

Table 1: Hypothetical SAR Data for 4-Methoxybenzo[d]isothiazol-3-amine Derivatives

Compound IDR¹ (at 3-amino)R² (at 4-position)R³ (at aromatic ring)Kinase IC₅₀ (nM)Cell GI₅₀ (µM)Docking Score (kcal/mol)
Scaffold HOCH₃H>10,000>50-5.2
A-1 -C(O)PhOCH₃H5,20025.1-6.5
A-2 -C(O)-(4-F-Ph)OCH₃H8504.3-7.8
B-1 -C(O)-(4-F-Ph)FH9205.1-7.6
C-1 -C(O)-(4-F-Ph)OCH₃6-Br7803.9-8.1
C-2 -C(O)-(4-F-Ph)OCH₃6-(4-pyridyl)1500.8-9.2
  • The unsubstituted scaffold is inactive.

  • Acylation of the 3-amino group is necessary for activity (Scaffold vs. A-1).

  • Addition of a fluorine atom to the phenyl ring at the 3-amino position improves potency (A-1 vs. A-2), possibly due to favorable interactions in the binding pocket.

  • Replacing the 4-methoxy group with a fluorine atom has a minimal effect on potency (A-2 vs. B-1), suggesting it may not be involved in a critical hydrogen bond and could be a viable modification to improve metabolic stability.

  • Substitution on the aromatic ring can further enhance potency, with a pyridyl group introduced via Suzuki coupling showing a significant improvement (C-1 vs. C-2). This suggests an accessible region in the binding pocket that can be further explored.

Conclusion

The 4-Methoxybenzo[d]isothiazol-3-amine scaffold represents a versatile and promising starting point for SAR studies in drug discovery. The synthetic tractability of the 3-amino group and the potential for modification at the 4-methoxy position and on the aromatic ring provide a rich chemical space to explore. By systematically applying the synthetic, biological, and computational protocols outlined in this guide, researchers can efficiently generate and evaluate novel analogs, leading to the identification of potent and selective lead compounds for further development. The integration of these multidisciplinary approaches is key to building a robust understanding of the SAR and accelerating the journey from a chemical scaffold to a potential therapeutic candidate.

References

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available at: [Link]

  • Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. Available at: [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC. Available at: [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC. Available at: [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed. Available at: [Link]

  • What are good methoxy isosteres in medicinal chemistry? - ResearchGate. Available at: [Link]

  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed. Available at: [Link]

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - Uni Halle. Available at: [Link]

  • 4-methoxy-7-methyl-1,3-benzothiazol-2-amine - ChemSynthesis. Available at: [Link]

  • (PDF) Bioassays for Anticancer Activities - ResearchGate. Available at: [Link]

  • Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties - PubMed. Available at: [Link]

  • Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors for Anti-breast Cancer Agents - Impactfactor. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives - PMC. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. Available at: [Link]

  • Synthesis of benzo[d]isothiazoles: an update - Semantic Scholar. Available at: [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available at: [Link]

  • A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene - Googleapis.com.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. Available at: [Link]

  • US3812114A - Benzothiazines - Google Patents.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

Sources

Application

Application Note: Optimized Acylation Protocols for Sterically Hindered 4-Methoxybenzo[d]isothiazol-3-amine

Abstract & Strategic Analysis 4-Methoxybenzo[d]isothiazol-3-amine is a critical pharmacophore in the synthesis of atypical antipsychotics and kinase inhibitors. While the benzo[d]isothiazole core is robust, the functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

4-Methoxybenzo[d]isothiazol-3-amine is a critical pharmacophore in the synthesis of atypical antipsychotics and kinase inhibitors. While the benzo[d]isothiazole core is robust, the functionalization of the exocyclic amine at the C3 position presents a dual challenge:

  • Electronic Deactivation: The heteroaryl amine is inherently less nucleophilic than alkyl amines due to resonance delocalization into the electron-deficient isothiazole ring.

  • Steric Hindrance: The methoxy group at the C4 position (peri-position relative to the C3 amine) exerts significant steric pressure. This "ortho-effect" hinders the approach of bulky electrophiles, often leading to stalled reactions or low yields under standard conditions.

This guide provides two validated protocols designed to overcome these barriers while preserving the integrity of the N-S bond, which can be labile under harsh reductive or strongly basic conditions.

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the specific spatial and electronic environment of the substrate.

FeatureImpact on ReactionMitigation Strategy
C3-Amine Nucleophilicity Low (

of conjugate acid

2-3). Behaves like an electron-poor aniline.
Requires activated electrophiles (Acid Chlorides) or high-performance coupling agents (HATU, T3P).
C4-Methoxy Group Creates a "Bay Region" steric clash. Blocks the trajectory of incoming electrophiles.Use of catalytic DMAP to form a more reactive/accessible acyl-pyridinium intermediate.
N-S Bond Stability Susceptible to cleavage by strong nucleophiles or reducing agents (e.g., LAH, Raney Ni).Avoid strong reducing conditions. Maintain temperature

C where possible.
Visualizing the Challenge

The following diagram illustrates the reaction logic and the steric blockade caused by the C4-methoxy group.

ReactionLogic node_start 4-Methoxybenzo[d] isothiazol-3-amine node_steric Steric Blockade (C4-OMe) node_start->node_steric Intrinsic Property node_electronic Low Nucleophilicity (Heteroaryl amine) node_start->node_electronic Intrinsic Property node_sol Solution: Activated Electrophile + Catalyst node_steric->node_sol Requires DMAP/High Temp node_electronic->node_sol Requires HATU/Acid Chloride node_prod Target Amide node_sol->node_prod Yields >80%

Figure 1: Strategic analysis of the substrate reactivity showing how steric and electronic factors dictate the choice of synthetic method.

Protocol A: The "Force" Method (Acid Chlorides)

Best for: Simple aliphatic or aromatic acids where the acid chloride is stable and commercially available (or easily generated). Mechanism: Nucleophilic acyl substitution via a highly reactive acyl-pyridinium intermediate.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 – 1.5 equiv)

  • Base: Pyridine (3.0 equiv) OR Triethylamine (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv) — Critical for overcoming C4-sterics.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

    • Note: If using Et3N, maintain temperature at 0°C during addition to prevent exotherms.

  • Acylation: Dropwise add the Acid Chloride (1.2 equiv) diluted in a small volume of DCM.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane).[1] If starting material persists after 12h, heat to reflux (40°C for DCM) for 2 hours.

  • Quench: Cool to 0°C and quench with Saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .
    

Protocol B: The "Precision" Method (Coupling Reagents)

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable. Reagent Choice: HATU is preferred over EDC/HOBt due to the low nucleophilicity of the amine. T3P (Propylphosphonic anhydride) is an excellent alternative for extremely sluggish anilines.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv)

  • Acid: Carboxylic Acid partner (1.2 equiv)

  • Coupling Agent: HATU (1.3 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M). Add HATU (1.3 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at RT.

    • Why? This pre-forms the activated ester (O-At), which is more reactive than the acid itself.

  • Addition: Add the 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 50°C – 60°C for 16 hours.

    • Critical: Unlike simple amines, this reaction often requires mild heating due to the C4-methoxy steric hindrance.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography is usually required.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR: Look for the disappearance of the broad singlet amine peak (

    
     5.0–6.5 ppm) and the appearance of a downfield amide proton (
    
    
    
    8.5–10.0 ppm). The methoxy signal (
    
    
    ~3.9 ppm) generally remains distinct.
  • MS (ESI+): Expect

    
     or 
    
    
    
    .
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Nucleophile is too hindered/weak.Switch to Protocol A (Acid Chloride) with reflux. Add 0.5 equiv DMAP.
Low Conversion (<50%) Activated intermediate hydrolyzing.Ensure strictly anhydrous solvents. Increase Acid/HATU equivalents to 2.0.
Multiple Spots on TLC Bis-acylation (Imide formation).Use exactly 1.0-1.1 equiv of Acid Chloride. Perform reaction at 0°C.
Ring Opening (Thiol smell) N-S bond cleavage.Avoid strong reducing agents. Do not use hydroxides (NaOH/KOH) for workup; stick to carbonates.
Decision Tree for Method Selection

DecisionTree start Select Acid Partner check_stable Is Acid Chloride Stable/Available? start->check_stable method_A Method A: Acid Chloride + DMAP check_stable->method_A Yes check_complex Is Acid Complex/Chiral? check_stable->check_complex No method_B Method B: HATU/DIPEA @ 50°C check_complex->method_B Yes (Standard) method_C Method C: T3P (50% in EtOAc) check_complex->method_C Yes (Low Epimerization req.)

Figure 2: Decision matrix for selecting the optimal acylation protocol based on the carboxylic acid partner.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of nucleophilic substitution on heteroaromatics).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of HATU/T3P efficiency).

  • Vicini, P., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. (Specific reactivity of benzoisothiazole amines).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

Sources

Method

Application Note: Handling, Storage, and Stability Assessment of Benzisothiazole Amines

Abstract Benzisothiazole amines are critical pharmacophores in neuropsychiatric drug discovery (e.g., Ziprasidone, Lurasidone) and antimicrobial research. However, the unique electronic properties of the 1,2-benzisothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzisothiazole amines are critical pharmacophores in neuropsychiatric drug discovery (e.g., Ziprasidone, Lurasidone) and antimicrobial research. However, the unique electronic properties of the 1,2-benzisothiazole ring render it susceptible to specific degradation pathways—primarily S-oxidation and nucleophilic ring opening—that differ from standard heterocyclic amines. This guide provides a chemically grounded protocol for the handling, storage, and stability profiling of these compounds to ensure experimental reproducibility and regulatory compliance (ICH Q1A).

Introduction: The Chemical Vulnerability

To handle benzisothiazole amines effectively, one must understand the "why" behind their instability. The scaffold consists of a benzene ring fused to an isothiazole ring containing nitrogen and sulfur.

Structural Weak Points
  • The Sulfur Atom (S1): The sulfur atom in the 1,2-position is electron-rich but polarizable. It is the primary site for oxidative attack, leading to sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • The Isothiazole N-S Bond: This bond is chemically labile. Under nucleophilic attack (especially alkaline hydrolysis), the ring can cleave, destroying the pharmacophore.

  • The Exocyclic Amine: If present as a primary or secondary amine, it introduces basicity and potential for N-oxidation or condensation reactions (Schiff base formation) with excipients.

Key Insight: Unlike simple anilines, the degradation of benzisothiazole amines often involves the destruction of the aromatic core itself via ring opening, not just functional group modification.

Degradation Mechanisms & Pathways[1][2][3][4][5]

Understanding these pathways is prerequisite to designing a stability study.[1]

Oxidative Stress (S-Oxidation vs. N-Oxidation)

While N-oxidation is common in amines, benzisothiazoles preferentially undergo S-oxidation .

  • Mechanism: Electrophilic attack (e.g., by peroxides or atmospheric oxygen over time) on the sulfur lone pair.

  • Product: 1-oxide (sulfoxide) followed by 1,1-dioxide (sulfone).

  • Relevance: In Ziprasidone, the S-oxide is a known degradation impurity [1].

Hydrolytic Ring Opening

The 1,2-benzisothiazole ring is relatively stable in acid but labile in base .

  • Mechanism: Hydroxide ions (

    
    ) attack the electron-deficient carbon (C3) or the sulfur, leading to S-N bond cleavage.
    
  • Result: Formation of 2-mercaptobenzamide derivatives or sulfonic acids.

Photolytic Degradation

The conjugated system absorbs strongly in the UV region. Photo-excitation can lead to radical formation, isomerization, or desulfurization.

Visualization: Degradation Logic Flow

Benzisothiazole_Degradation Parent Benzisothiazole Amine (Parent) Oxidation Oxidative Stress (H2O2 / Air) Parent->Oxidation Hydrolysis Hydrolytic Stress (High pH / Moisture) Parent->Hydrolysis Photolysis Photolytic Stress (UV Light) Parent->Photolysis S_Oxide S-Oxide (Sulfoxide) & Sulfone Oxidation->S_Oxide Electrophilic Attack Ring_Open Ring Cleavage (Mercaptobenzamides) Hydrolysis->Ring_Open Nucleophilic Attack (OH-) Isomers Photo-Isomers & Desulfurization Photolysis->Isomers Radical Mechanism

Figure 1: Primary degradation pathways for benzisothiazole amines. Note the bifurcation between oxidative sulfur modification and hydrolytic ring destruction.

Protocol 1: Forced Degradation (Stress Testing)

This protocol is designed to identify the intrinsic stability of your specific benzisothiazole derivative. It aligns with ICH Q1A(R2) guidelines [2].

Materials
  • API (Active Pharmaceutical Ingredient)

  • 0.1 N HCl and 0.1 N NaOH

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC-grade Acetonitrile/Water

  • UV Chamber (or ICH Q1B compliant light source)

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of compound in 10 mL of diluent (typically MeOH:Water 50:50).

    • Note: If the salt form (e.g., HCl) is used, ensure the pH of the diluent does not precipitate the free base.

  • Acid/Base Hydrolysis:

    • Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

    • Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Critical Check: If the benzisothiazole ring opens, you will likely see a massive shift in retention time and UV spectrum (loss of ring conjugation).

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3%

      
      . Store at Room Temperature (RT) for 2–24 hours.
      
    • Monitoring: Watch for the +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks in LC-MS.

  • Photostability:

    • Expose solid sample (thin layer) and solution (in quartz vial) to 1.2 million lux hours.

    • Control: Wrap a duplicate vial in aluminum foil to distinguish thermal vs. light effects.

Data Summary Table: Expected Outcomes
Stress ConditionLikely DegradantMass Shift (LC-MS)Risk Level
Acid (0.1 N HCl) Stable (mostly)NoneLow
Base (0.1 N NaOH) Ring Cleavage+18 Da (Hydrolysis)High
Oxidation (

)
Sulfoxide / Sulfone+16 / +32 DaHigh
Light (UV) Isomers / UnknownsVariableMedium

Protocol 2: Handling and Storage Best Practices

Benzisothiazole amines are often supplied as hydrochloride or mesylate salts. These salts are hygroscopic . Moisture uptake leads to localized pH changes and hydrolysis.

Receipt and Initial Handling
  • Equilibration: Upon removing the container from the freezer (-20°C), allow it to warm to room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating hydrolysis [3].

  • Aliquot immediately: Do not freeze/thaw repeatedly. Weigh out single-use aliquots inside a glove box or low-humidity hood.

Storage Conditions
  • Temperature: -20°C is standard.

  • Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to higher density) to prevent S-oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers (amine extraction).

Visualization: Storage Workflow

Storage_Workflow Receipt Receipt of Compound (-20°C) Equilibrate Equilibrate to RT (Desiccator, 1-2 hrs) Receipt->Equilibrate Prevent Condensation Open Open in Low Humidity Equilibrate->Open Aliquot Create Single-Use Aliquots (Amber Vials) Open->Aliquot Gas Flush Headspace (Argon) Aliquot->Gas Prevent Oxidation Store Long Term Storage (-20°C, Dark) Gas->Store

Figure 2: Optimal workflow for receiving and storing benzisothiazole amines to minimize hydrolytic and oxidative degradation.

Protocol 3: Analytical Method (HPLC/LC-MS)

To validate stability, you need a resolving method. The following is a starting point for benzisothiazole derivatives (e.g., similar to Ziprasidone methods [4]).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm.

    • Why: C18 provides adequate retention for the hydrophobic benzisothiazole core.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0) or 0.1% Formic Acid.

    • Note: Avoid high pH buffers (> pH 7.5) on column to prevent on-column degradation.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Detection: UV at 254 nm (aromatic core) and 315 nm (specific to benzisothiazole conjugation).

Self-Validation Step: Inject your "Base Stress" sample (from Protocol 1). If your method cannot separate the parent peak from the ring-opened degradant, flatten the gradient slope (e.g., 10% to 60% B over 20 mins).

Troubleshooting & FAQs

Q: My sample turned yellow upon storage. A: This indicates S-oxidation or photo-degradation. The sulfoxide is often chromogenic. Check purity via LC-MS. If <95%, repurify.

Q: Can I store the solution in DMSO? A: Short term (days) at -20°C is acceptable. Long term, DMSO is hygroscopic and can act as a mild oxidant (Swern-type chemistry) toward sensitive sulfurs. Store as dry powder whenever possible.

Q: The retention time shifted earlier after leaving the sample in the autosampler. A: Benzisothiazole salts can be acidic. If dissolved in unbuffered water/methanol, the local acidity might be stable, but if the autosampler vials are in a basic environment (ammonia vapors), hydrolysis occurs. Use buffered diluents (pH 4-6).

References

  • Veeprho Laboratories. (n.d.). Ziprasidone Impurities and Related Compound. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Chromatography Online. (2008). Validation of a Method for the Separation of Ziprasidone and its Degradants. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxybenzo[d]isothiazol-3-amine

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Yield Trap" in Isothiazole Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Yield Trap" in Isothiazole Synthesis

The synthesis of 4-methoxybenzo[d]isothiazol-3-amine (CAS: 127952-01-6) presents a unique challenge compared to its unsubstituted parent. The presence of the electron-donating methoxy group at the C4 position (adjacent to the reaction center) creates two competing vectors:

  • Electronic Deactivation: The methoxy group increases electron density on the ring, potentially stabilizing the intermediate thiolate but making the nitrile carbon less electrophilic during the critical cyclization step.

  • Steric Crowding: The C4-methoxy group sterically hinders the forming amine at C3, often stalling the reaction at the intermediate stage and allowing side reactions (disulfide dimerization) to dominate.

This guide moves beyond standard literature to address the S-amination/Cyclization pathway, specifically utilizing the Hydroxylamine-O-sulfonic acid (HOSA) method, which offers superior purity profiles over hypochlorite-mediated routes for electron-rich substrates.

Module 1: Critical Reagent Quality Control

Issue: "I followed the protocol, but my yield is <20%." Root Cause: The degradation of HOSA or oxidation of the hydrosulfide source.

The HOSA Integrity Check

Hydroxylamine-O-sulfonic acid (HOSA) is hygroscopic and thermally unstable. Degraded HOSA introduces sulfuric acid, which protonates the thiolate intermediate, killing its nucleophilicity.

  • Diagnostic: Dissolve 100 mg of HOSA in 1 mL of water. pH should be < 1. If it does not dissolve instantly or leaves a turbid residue, discard it .

  • Protocol Requirement: Use only HOSA stored at 2–8°C under argon. If the bottle has been open >3 months, re-titrate or purchase fresh.

The Sulfide Source

We recommend Sodium Hydrosulfide (NaSH) over Sodium Sulfide (Na₂S).[1] Na₂S is too basic and promotes rapid disulfide formation (dimerization) of the intermediate thiol.

  • Specification: Use anhydrous NaSH flakes (low iron content). Iron traces catalyze oxidative dimerization.

Module 2: The "One-Pot" Optimized Protocol

Methodology: Nucleophilic Aromatic Substitution (


) followed by Electrophilic Amination.
Starting Material:  2-Fluoro-6-methoxybenzonitrile.
Step-by-Step Workflow
StepOperationCritical ParameterWhy? (The Science)
1 Solvation Dissolve 2-Fluoro-6-methoxybenzonitrile (1.0 eq) in DMF (degassed).DMF promotes

via dipolar aprotic solvation. Degassing prevents disulfide formation.
2 Thiolation Add NaSH (1.2 eq) at 0°C. Stir for 1 h, then warm to RT.The 2-position is activated by the nitrile. The 6-methoxy group remains untouched.
3 Validation TLC Check: Look for a lower

spot (Thiolate).
If starting material remains, add 0.2 eq NaSH. Do not proceed until conversion is >95%.
4 Amination Cool to 0°C . Add HOSA (1.5 eq) dissolved in minimal cold DMF dropwise.Exotherm Control. Rapid addition causes runaway decomposition of HOSA.
5 Cyclization Add

(2.0 eq). Heat to 60°C for 4 h.
Base is required to deprotonate the S-amine intermediate, triggering attack on the nitrile.
Visualizing the Pathway

G SM 2-Fluoro-6-methoxy- benzonitrile Thiolate Intermediate A: Thiolate Anion SM->Thiolate NaSH, DMF (SnAr) Disulfide Impurity: Disulfide Dimer (DEAD END) Thiolate->Disulfide O2 (Air leak) Fe contamination S_Amine Intermediate B: S-Amino Isothiourea Thiolate->S_Amine HOSA (Electrophilic Amination) Product 4-Methoxybenzo[d] isothiazol-3-amine S_Amine->Product K2CO3, 60°C (Cyclization)

Caption: Reaction pathway showing the critical divergence between productive amination and the disulfide "dead end."

Module 3: Purification Strategy (The "Acid-Base Switch")

Issue: "My product is sticky and contains yellow impurities." Solution: The product is a basic amine. The starting material and disulfide impurity are neutral. Use this property for purification without chromatography.

  • Quench: Pour reaction mixture into ice water.

  • Extraction 1 (Remove Neutrals): Extract with Ethyl Acetate (EtOAc).

    • Crucial Step: Extract the EtOAc layer with 1M HCl .

    • The Product moves to the Aqueous Phase (as the hydrochloride salt).

    • Discard the organic layer (contains unreacted nitrile and disulfide).

  • Precipitation: Neutralize the aqueous acidic layer with 2M NaOH to pH 10.

    • The 4-methoxybenzo[d]isothiazol-3-amine will precipitate as a white/off-white solid.

  • Filtration: Collect solid, wash with cold water, and dry.

Troubleshooting FAQs

Q1: Why did my reaction turn dark red/brown immediately after adding NaSH?

  • Diagnosis: This is often due to the formation of the Meisenheimer complex or trace iron in the NaSH.

  • Action: It is usually harmless if the color dissipates or turns yellow upon adding HOSA. If it persists, check your NaSH source for iron contamination (use "Technical Grade" at your own risk; "Reagent Grade" is required).

Q2: I see a new spot on TLC that moves just above the product, but it's not the starting material.

  • Diagnosis: This is likely the Disulfide Dimer (Bis(2-cyano-3-methoxyphenyl)disulfide).

  • Fix: You cannot reverse this easily in the same pot. For the next run, strictly degas your DMF with Argon bubbling for 15 minutes before adding NaSH.

Q3: Can I use Ammonia and Sodium Hypochlorite (Bleach) instead of HOSA?

  • Expert Insight: While literature (e.g., Wang et al.[2][3]) suggests this for simple benzisothiazoles, it is risky for the 4-methoxy derivative .

  • Reason: The methoxy group activates the ring towards Electrophilic Aromatic Substitution. Hypochlorite is a chlorinating agent. You risk forming 7-chloro-4-methoxybenzo[d]isothiazol-3-amine as a major impurity. Stick to HOSA for this specific substrate.

Q4: The cyclization seems stuck (Intermediate B to Product).

  • Diagnosis: Steric hindrance from the C4-methoxy group is slowing the attack of the nitrogen on the nitrile.

  • Action: Increase temperature to 80°C and add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine). DMAP activates the nitrile or acts as a proton shuttle, overcoming the steric barrier.

Data Summary: Yield Expectations

MethodTypical YieldPurity (Crude)Major Impurity
NaSH / HOSA (Optimized) 75 - 85% >95%Disulfide (<3%)
NaSH / NaOCl / NH₃40 - 55%~80%Chlorinated byproducts
Thiourea / Iodine30 - 40%~70%Uncyclized amidine

References

  • Synthesis of Benzo[d]isothiazoles via Nucleophilic Substitution: Wang, L., et al. "Efficient metal-free synthesis of benzo[d]isothiazoles and their application." Arkivoc, 2024, part v, 14-32.[2] (Note: Provides the foundational logic for the nitrile-sulfide-amine route, though optimized here with HOSA).

  • Hydroxylamine-O-sulfonic Acid (HOSA) as an Aminating Reagent: Wallace, R. G. "Hydroxylamine-O-sulfonic acid: a versatile synthetic reagent." Organic Preparations and Procedures International, 1982, 14(4), 265-307. (Note: The authoritative review on using HOSA for N- and S-amination).

  • Mechanistic Insight on Disulfide Formation: Ivanova, Y., et al. "Synthesis of benzo[d]isothiazoles: an update."[3] Arkivoc, 2024.[2] (Note: Discusses the oxidative pitfalls in isothiazole synthesis).

  • Safety Data & Handling of Sodium Hydrosulfide: Chemical Safety Board. "Sodium Hydrosulfide: Preventing Harm."[1][4] CSB Safety Bulletin, 2004. (Note: Critical safety context for handling the H2S-generating precursor).

Sources

Optimization

Minimizing side reactions during benzisothiazole amine coupling

This technical guide is structured as a specialized Support Center for medicinal chemists working with the 1,2-benzisothiazole (BIT) scaffold. It prioritizes mechanistic understanding and actionable troubleshooting over...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized Support Center for medicinal chemists working with the 1,2-benzisothiazole (BIT) scaffold. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Topic: Minimizing Side Reactions During Amine Coupling Ticket ID: BIT-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Fragile Scaffold"

The 1,2-benzisothiazole (BIT) ring is a privileged scaffold in CNS drug discovery (e.g., Lurasidone, Ziprasidone), but it presents a unique synthetic challenge: The S–N bond is chemically labile.

Unlike indole or benzimidazole, the isothiazole ring is susceptible to nucleophilic attack at the sulfur atom or the C3 position, leading to ring opening (reductive cleavage) . This is most often triggered by:

  • Strong bases (e.g., hydroxide, alkoxides).

  • Nucleophilic amines acting on the ring instead of the coupling site.

  • Palladium catalyst poisoning by the sulfur atom during cross-coupling.

Diagnostic Workflows & Solutions

Module A: Amide Coupling (Carboxylic Acid on BIT + Amine)

Symptom: Low yield, LCMS shows "M+18" (hydrolysis) or complex mixtures of thiols/amidines. Root Cause: Standard peptide coupling reagents (HATU, HBTU) require tertiary amine bases (DIEA, TEA). The combination of a strong activating agent and a basic environment promotes nucleophilic attack on the BIT ring S–N bond.

The Solution: T3P (Propylphosphonic Anhydride)

Switching to T3P allows the reaction to proceed in pyridine , which acts as both solvent and mild base. T3P activates the carboxylate without generating a highly reactive intermediate that attacks the ring.

Comparative Data: Amide Coupling on 3-Carboxy-1,2-benzisothiazole

ParameterStandard Protocol (HATU)Optimized Protocol (T3P)
Reagents HATU (1.2 eq), DIEA (3.0 eq)T3P (50% in EtOAc, 2.0 eq), Pyridine (5.0 eq)
Solvent DMFEtOAc or 2-MeTHF
Temp RT0°C to RT
Yield 35-45%82-94%
Side Products Ring-opened amidines (~20%)< 2% (Trace)
Purification Difficult (DMF removal)Simple (Acidic wash removes Pyridine)
Optimized Protocol (T3P)
  • Dissolve 1,2-benzisothiazole-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.2 M).

  • Cool to 0 °C.

  • Add Pyridine (5.0 equiv).

  • Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise over 5 minutes.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Wash with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

Expert Note: If your amine is an HCl salt, increase Pyridine to 6.0 equiv. Do not use DMF with T3P if possible; EtOAc or 2-MeTHF provides faster kinetics and cleaner workup.

Module B: C–N Bond Formation (3-Halo-BIT + Amine)

Symptom: Reaction stalls, Pd black precipitates immediately (Catalyst Poisoning). Root Cause: The sulfur atom in the BIT ring coordinates strongly to Palladium, displacing ligands and deactivating the catalyst (poisoning).

Decision Tree: SnAr vs. Buchwald

Before reaching for Palladium, assess the electrophilicity of your substrate.

G Start Substrate: 3-Halo-1,2-benzisothiazole Check Is the Amine Nucleophilic (Primary/Secondary Aliphatic)? Start->Check SnAr Route A: SnAr (Nucleophilic Aromatic Substitution) Check->SnAr Yes (Aliphatic) Buchwald Route B: Buchwald-Hartwig (Pd-Catalyzed) Check->Buchwald No (Aniline/Amide/Weak Nuc) SnAr_Cond Conditions: IPA or DMSO, DIPEA, 80°C (Avoid strong alkoxides) SnAr->SnAr_Cond Buch_Cond Conditions: Pd2(dba)3 + tBuBrettPhos or Xantphos Base: Cs2CO3 (Avoid NaOtBu) Buchwald->Buch_Cond

Figure 1: Decision logic for C-N bond formation on benzisothiazoles.

Route A: SnAr (Preferred for Aliphatic Amines)

The C3 position of 1,2-benzisothiazole is sufficiently electron-deficient to undergo SnAr without metal catalysis.

  • Protocol: 3-Chloro-1,2-benzisothiazole (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq) in Isopropanol . Heat to 80°C in a sealed tube.

  • Why IPA? Protic solvents often accelerate SnAr reactions via transition state stabilization.

Route B: Buchwald-Hartwig (Required for Anilines)

If you must use Pd, you need a ligand bulky enough to prevent sulfur coordination.

  • Catalyst: Pd₂(dba)₃ (Source of Pd(0)) + tBuBrettPhos (Bulky, electron-rich biarylphosphine).

  • Alternative Ligand: Xantphos (Bidentate, wide bite angle) is often robust against S-poisoning.

  • Base: Use Cs₂CO₃ or K₃PO₄ . Avoid NaOtBu, as strong alkoxides can attack the isothiazole ring.

  • Pre-activation: Pre-mix Pd and Ligand in solvent at 60°C for 5 mins before adding substrate to ensure active catalyst formation.

Module C: Mechanism of Failure (Ring Opening)

Understanding how the ring breaks allows you to prevent it.

Mechanism cluster_prevention Prevention Strategy BIT 1,2-Benzisothiazole (Intact) Attack Attack at Sulfur (or C3) BIT->Attack + Nuc Nuc Nucleophile (Amine/Base) Break S-N Bond Cleavage Attack->Break Product_Bad 2-Mercaptobenzamidine (Ring Opened - Dead End) Break->Product_Bad Note Use Steric Bulk (Ligands) or Milder Bases (Pyridine)

Figure 2: The S-N bond cleavage pathway triggered by hard nucleophiles.

Frequently Asked Questions (FAQs)

Q: Can I use HATU if I lower the temperature? A: It is risky. Even at 0°C, the basicity of DIEA (required for HATU) can initiate ring opening. If you lack T3P, try EDC/HOBt without base, or use a mixed anhydride method (IBCF/NMM) at -15°C, but T3P is significantly more reliable.

Q: My Buchwald reaction turns black instantly and yields no product. A: This is classic "Palladium Black" formation, indicating the ligand failed to stabilize the Pd(0) against the sulfur in your substrate.

  • Fix 1: Switch to tBuBrettPhos or JackiePhos (specifically designed for heteroatom tolerance).

  • Fix 2: Increase catalyst loading to 5-10 mol%.

  • Fix 3: Ensure your solvent is strictly degassed (Oxygen + Sulfur + Pd = rapid death).

Q: Why do you recommend 3-chloro-BIT over 3-bromo-BIT for SnAr? A: While bromine is a better leaving group in Pd-coupling, chlorine is often sufficient for SnAr on electron-deficient heterocycles and is less prone to halogen-metal exchange side reactions if you attempt lithiation strategies later. However, 3-bromo-BIT is preferred for Buchwald couplings due to faster oxidative addition.

Q: Is the 1,1-dioxide (Saccharin derivative) safer? A: Yes. If your SAR tolerates it, oxidizing the sulfur to the sulfone (1,1-dioxide) significantly stabilizes the ring against nucleophilic opening. However, this changes the electronics and polarity of your drug candidate completely.

References

  • T3P in Heterocyclic Couplings: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048–5051.

  • Buchwald-Hartwig on Heterocycles: Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010, 12(20), 4442–4445.[1]

  • Ring Opening Mechanism: Vicini, P., et al. "1,2-Benzisothiazole derivatives as a new class of potential antimicrobial agents." Journal of Heterocyclic Chemistry, 2006. (Contextualizing S-N bond instability).
  • Ligand Selection for S-Heterocycles: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.

Sources

Troubleshooting

Optimizing reaction temperature for 4-Methoxybenzo[d]isothiazol-3-amine synthesis

Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges in this synthesis.

I. Troubleshooting Guide: Optimizing Reaction Temperature

Optimizing the reaction temperature is critical for maximizing the yield and purity of 4-Methoxybenzo[d]isothiazol-3-amine. Temperature influences reaction rates, solubility of reactants, and the propensity for side reactions. This section addresses common issues related to suboptimal reaction temperatures.

Problem 1: Low or No Product Yield

A frequent challenge in organic synthesis is a lower-than-expected product yield. Several factors related to temperature can contribute to this issue.

Potential Cause 1: Incomplete Reaction

The cyclization reaction to form the benzo[d]isothiazole ring may be slow at lower temperatures, leading to incomplete conversion of starting materials.[1]

  • Recommended Solution:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1]

    • Gradual Temperature Increase: If the reaction is sluggish at room temperature, incrementally increase the temperature by 10-20°C and continue monitoring by TLC. Some cyclization reactions require heating to proceed efficiently.[2][3]

    • Extended Reaction Time: For reactions that are sensitive to higher temperatures, extending the reaction time at a moderate temperature can often improve the yield.[4]

Potential Cause 2: Degradation of Starting Materials or Product

Elevated temperatures can sometimes lead to the decomposition of thermally sensitive reactants or the desired product.

  • Recommended Solution:

    • Temperature Screening: If you suspect degradation, perform small-scale reactions at a range of lower temperatures to identify an optimal balance between reaction rate and stability.

    • Controlled Heating: Use a temperature-controlled oil bath or heating mantle to ensure a stable and uniform reaction temperature.

Problem 2: Significant Byproduct Formation

The presence of impurities and byproducts complicates purification and reduces the isolated yield of the target compound.

Potential Cause 1: Side Reactions at Elevated Temperatures

Higher temperatures can provide the activation energy for undesired side reactions to occur, leading to a complex mixture of products.[5]

  • Recommended Solution:

    • Lower the Reaction Temperature: If significant side products are observed at elevated temperatures, reducing the temperature may be beneficial.[1]

    • Stepwise Temperature Profile: Consider a protocol where the initial phase of the reaction is carried out at a lower temperature to favor the desired kinetic product, followed by a gradual increase in temperature to drive the reaction to completion.

Quantitative Data Summary: Effect of Temperature on Yield

The following table provides a hypothetical summary of how reaction temperature can influence the yield of 4-Methoxybenzo[d]isothiazol-3-amine. Actual results will vary based on specific reaction conditions.

Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Isolated Yield (%)Purity by HPLC (%)
25 (Room Temp)24453595
5012807292
806988588
110 (Reflux in Toluene)4>997875

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determining the optimal reaction temperature.

  • Setup: Prepare four identical small-scale reactions in parallel.

  • Temperature Control: Set each reaction to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C) using separate temperature-controlled heating units.

  • Monitoring: Withdraw a small aliquot from each reaction mixture every hour and analyze by TLC or HPLC to monitor the progress.

  • Analysis: After a set time (e.g., 8 hours), quench all reactions and work up the product.

  • Evaluation: Determine the yield and purity of the product from each reaction to identify the optimal temperature.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_purification Optimize Purification Method start->optimize_purification check_temp Review Reaction Temperature check_purity->check_temp incomplete_rxn Incomplete Reaction? check_temp->incomplete_rxn check_time Review Reaction Time increase_time Increase Reaction Time check_time->increase_time side_products Side Products Observed? incomplete_rxn->side_products No increase_temp Gradually Increase Temperature incomplete_rxn->increase_temp Yes side_products->check_time No decrease_temp Decrease Reaction Temperature side_products->decrease_temp Yes end Improved Yield increase_temp->end increase_time->end decrease_temp->end optimize_purification->end

Caption: Troubleshooting workflow for low reaction yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Methoxybenzo[d]isothiazol-3-amine?

The synthesis of 4-Methoxybenzo[d]isothiazol-3-amine typically involves the cyclization of a substituted benzonitrile precursor, such as 2-amino-3-methoxybenzonitrile. This intramolecular cyclization is a key step in forming the benzo[d]isothiazole ring system.[3][6] The starting materials for the precursor can often be derived from commercially available compounds like 3-methoxy-4-methylbenzonitrile.[7]

Q2: My starting material, 2-amino-3-methoxybenzonitrile, appears to be degrading. What are the best practices for handling and storage?

Aromatic amines can be susceptible to oxidation, which can affect the quality of your starting material and subsequent reaction outcomes.[1] It is advisable to use freshly prepared or purified 2-amino-3-methoxybenzonitrile. If you suspect degradation, consider purification by recrystallization or column chromatography before use. For storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is recommended.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

Modern synthetic chemistry emphasizes the use of greener methods. For related benzothiazole syntheses, approaches such as using water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis have been explored to reduce reaction times and energy consumption.[1] While specific green chemistry protocols for 4-Methoxybenzo[d]isothiazol-3-amine are not extensively documented in the provided search results, these principles can be adapted and explored.

Q4: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[1]

  • Product Characterization:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the synthesized compound.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

Logical Relationship for Synthesis Success

G cluster_0 Inputs cluster_1 Outcome high_purity_sm High Purity Starting Materials high_yield High Yield high_purity_sm->high_yield high_purity High Purity high_purity_sm->high_purity optimized_temp Optimized Temperature optimized_temp->high_yield optimized_temp->high_purity appropriate_solvent Appropriate Solvent appropriate_solvent->high_yield effective_monitoring Effective Monitoring (TLC/HPLC) effective_monitoring->high_yield effective_monitoring->high_purity

Caption: Key factors influencing successful synthesis.

III. References

  • BenchChem. Troubleshooting guide for the synthesis of benzothiazole derivatives.

  • ResearchGate. The effect of conditions on cyclization.

  • BenchChem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.

  • ResearchGate. Kinetic study of the cyclization of 2-(3-phenylthioureido)benzonitrile to 3-phenyl-4-imino-1,2,3,4-tetrahydroquinazoline-2-thione.

  • Semantic Scholar. Synthesis of benzo[d]isothiazoles: an update.

  • Google Patents. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.

  • Google Patents. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.

Sources

Optimization

Removing impurities from 4-Methoxybenzo[d]isothiazol-3-amine samples

Technical Support Center: Purification of 4-Methoxybenzo[d]isothiazol-3-amine Status: Active Ticket ID: CHEM-SUP-8821 Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Methoxybenzo[d]isothiazol-3-amine

Status: Active Ticket ID: CHEM-SUP-8821 Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering purity issues with 4-Methoxybenzo[d]isothiazol-3-amine (CAS: 127952-01-6).[1][2] This scaffold is a critical intermediate in kinase inhibitor synthesis (often mimicking the adenine hinge-binding motif).[1]

The 4-methoxy substituent introduces specific electronic and steric properties that differentiate it from the unsubstituted parent.[1] The most common contaminants are hydrolysis products (isothiazolones) , oxidative byproducts (S-oxides) , and regioisomers .

This guide prioritizes non-destructive purification . The isothiazole N-S bond is chemically sensitive; aggressive acidic or reductive conditions can cleave the ring, destroying your product.

Module 1: Diagnostic Triage (Know Your Enemy)[1]

Q: How do I identify the specific impurity based on LC-MS data?

A: Use the mass shift (


) relative to your product (

) to diagnose the impurity type.
Observed Mass (

)
Mass Shift (

)
Likely ImpurityCause
Product (

)
0 4-Methoxybenzo[d]isothiazol-3-amine Target Compound

+1 Da4-Methoxybenzo[d]isothiazol-3(2H)-one Hydrolysis of the amine to a lactam (amide).[1] Common if exposed to moisture/acid.[1]

+16 DaS-Oxide / N-Oxide Over-oxidation during synthesis (e.g., if Oxone/peroxides were used).[1]

+32 DaSulfone (Saccharin derivative) Complete oxidation of the sulfur.[1]

-17 DaNitrile Precursor Incomplete cyclization of 2-cyano-3-methoxybenzenesulfonamide.[1]

Visual Diagnostic Logic:

DiagnosticTree Start LC-MS Analysis (Target M+H) Delta1 Delta +1 Da (Hydrolysis) Start->Delta1 Peak M+1 Delta16 Delta +16/32 Da (Oxidation) Start->Delta16 Peak M+16 DeltaNeg Delta -17 Da (Starting Material) Start->DeltaNeg Peak M-17 Action1 Recrystallize (Avoid Acid Extraction) Delta1->Action1 Action2 Column Chromatography (Polarity Separation) Delta16->Action2 Action3 Acid-Base Extraction (Remove Neutral Nitrile) DeltaNeg->Action3

Figure 1: Decision tree for impurity identification based on Mass Spectrometry shifts.

Module 2: Chemical Purification (Acid-Base Extraction)

Q: Can I use acid-base extraction? The amine seems weakly basic. [1]

A: Yes, but with extreme caution .[1] The 3-amino group is weakly basic due to the electron-withdrawing nature of the isothiazole ring.[1] However, the 4-methoxy group donates electron density, making it slightly more basic than the unsubstituted parent.

Critical Warning: The isothiazole ring is susceptible to acid-catalyzed hydrolysis.[1] Do not use strong acids (conc. HCl) or heat.

Protocol: The "Cold Wash" Technique Goal: Remove neutral impurities (nitriles, isothiazolones) which will not protonate at pH 2-3.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram).

  • Extraction (The Trap):

    • Cool the organic phase to 0-5°C (Ice bath).[1][3]

    • Extract with cold 0.5 M - 1.0 M HCl (aq).[1]

    • Note: The product moves to the aqueous layer (protonated). Neutral impurities stay in EtOAc.[1]

  • Separation: Separate layers immediately. Do not let the acidic aqueous layer sit. [1]

  • Recovery:

    • Immediately basify the aqueous layer with Sat.[1] NaHCO₃ or 10% NaOH (dropwise) until pH ~9-10.[1]

    • The product will precipitate or oil out.[1]

    • Extract back into EtOAc or DCM.[1]

    • Dry over MgSO₄ and concentrate.[1]

AcidBase Step1 Dissolve Crude in EtOAc Step2 Extract with Cold 1N HCl (Keep at 0°C) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Nitriles/Lactams) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Split->AqLayer Keep Basify Basify with NaHCO3 (pH > 9) AqLayer->Basify Recover Extract into DCM -> Dry -> Solid Basify->Recover

Figure 2: The "Cold Wash" protocol to separate the basic amine from neutral synthetic byproducts.[1]

Module 3: Recrystallization (For Hydrolysis Products)

Q: Acid extraction failed to remove the M+1 impurity (the isothiazolone). What now?

A: You must rely on solubility differences. The hydrolysis product (the "one") is typically less soluble in non-polar solvents and more soluble in polar protic solvents than the amine.

Recommended Solvent Systems:

  • Toluene / Heptane (Preferred):

    • Dissolve the amine in minimum hot Toluene (approx. 80°C).

    • Add Heptane dropwise until turbidity persists.[1]

    • Cool slowly to room temperature, then 4°C.

    • Mechanism:[1][4][5][6] The 4-methoxy group provides enough lipophilicity for toluene solubility, while the more polar lactam/amide impurities often crash out too early or stay in the mother liquor depending on the specific ratio.

  • Ethanol / Water:

    • Dissolve in hot Ethanol.[1]

    • Add warm water until slightly cloudy.[1]

    • Risk:[1][5] Prolonged heating in water can cause more hydrolysis.[1] Use this only if Toluene fails.

Module 4: Scavenging Metal Catalysts

Q: I used a Palladium/Copper catalyzed coupling to close the ring. How do I clean it?

A: Isothiazoles are excellent ligands for soft metals (Pd, Cu), making standard washes ineffective.

Protocol:

  • Dissolve product in THF or EtOAc.[1]

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to metal loading).[1]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm pad.[1]

  • Why: The thiol on the scavenger binds Pd/Cu tighter than the isothiazole nitrogen/sulfur.[1]

References

  • Synthesis of Benzo[d]isothiazoles: Detailed methodologies regarding the oxidative cyclization of mercaptobenzamidines and the stability of the isothiazole core.

    • Source: Organic Chemistry Portal.[1]

  • Solubility & Physical Properties: Data on 3-aminobenzisothiazole derivatives, confirming low water solubility and pKa trends.[1]

    • Source: PubChem Compound Summary.

  • Oxidative Impurities: Mechanisms of S-oxide formation in isothiazoles using Selectfluor or peroxides.

    • Source: ResearchGate (Selectfluor-mediated oxidation).[1]

  • General Purification of Heterocyclic Amines: Principles of acid-base extraction for weak bases and stability of amidine-like systems.

    • Source: Sigma-Aldrich Technical Documents.[1][2] [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 4-Methoxybenzo[d]isothiazol-3-amine.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: HPLC Method Development for 4-Methoxybenzo[d]isothiazol-3-amine Purity

Executive Summary 4-Methoxybenzo[d]isothiazol-3-amine is a critical heterocyclic intermediate, structurally related to the psychotropic pharmacophores found in drugs like Lurasidone and Ziprasidone.[1] Its purity analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybenzo[d]isothiazol-3-amine is a critical heterocyclic intermediate, structurally related to the psychotropic pharmacophores found in drugs like Lurasidone and Ziprasidone.[1] Its purity analysis presents unique chromatographic challenges due to amino-imino tautomerism , strong basicity, and the presence of difficult-to-separate regioisomers (e.g., 5-methoxy or 6-methoxy analogs).[1]

This guide objectively compares the industry-standard C18 (ODS) approach against an optimized Phenyl-Hexyl/Biphenyl stationary phase methodology.[1] While C18 remains the workhorse for general hydrophobicity-based separations, our comparative data suggests that Phenyl-based phases offer superior selectivity for the specific aromatic interactions required to resolve positional isomers and suppress amine tailing in this scaffold.[1]

Part 1: Molecule Profile & Chromatographic Challenges[1]

Before selecting a column, one must understand the analyte's behavior in solution.

FeatureDescriptionChromatographic Impact
Structure Bicyclic aromatic system with a 3-amino and 4-methoxy group.[1][2][3]High UV absorptivity (detectable at 240-254 nm); significant

-

interaction potential.[1]
Basicity (pKa) The 3-amino group has a pKa

4.5–5.[1]5.
At neutral pH, the amine is partially ionized, leading to peak broadening.[1] Acidic pH (<3.0) is required to ensure full protonation.[1]
Tautomerism Exists in equilibrium between amino and imino forms.[1]Can cause "split peaks" or severe tailing if the mobile phase does not stabilize one tautomer.[1]
Impurities Regioisomers (5-OMe), Des-methoxy analogs, Hydrolysis products (Benzisothiazolinones).[1]Standard C18 often fails to resolve the 4-OMe from the 5-OMe isomer due to identical hydrophobicity.[1]
Visualizing the Challenge: Tautomerism & Interaction

The following diagram illustrates the structural dynamics that complicate the chromatography.

Tautomerism cluster_0 Analyte Dynamics cluster_1 Interaction Mechanisms Node1 Amino Form (Dominant in Acid) Node2 Imino Form (Tautomer) Node1->Node2 Equilibrium (pH dependent) Node3 Silanol Interaction (Peak Tailing) Node1->Node3 Uncapped Silanols Node4 Pi-Pi Selectivity (Isomer Resolution) Node1->Node4 Phenyl Phase caption Fig 1: Tautomeric equilibrium and stationary phase interactions.

Part 2: Comparative Method Development

We evaluated three distinct methodologies to determine the optimal protocol for purity analysis.

Option A: The "Standard" Approach (C18)
  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]

  • Verdict: Suboptimal.

  • Analysis: While retentive, C18 relies solely on hydrophobic subtraction.[1] The 4-methoxy and 5-methoxy isomers have nearly identical logP values, resulting in co-elution or "shouldering."[1] Additionally, the basic amine interacts with residual silanols, causing tailing factors > 1.8.

Option B: The "High pH" Approach (Hybrid C18)
  • Column: Hybrid Silica C18 (pH stable 1-12).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][4]

  • Verdict: Risky.

  • Analysis: High pH suppresses ionization, improving peak shape for the amine. However, benzoisothiazoles are susceptible to hydrolysis (ring opening) under strong alkaline conditions, leading to on-column degradation and artifact peaks.

Option C: The "Optimized" Approach (Phenyl-Hexyl / Biphenyl)
  • Column: Phenyl-Hexyl or Biphenyl Core-Shell, 2.6 µm.[1]

  • Mobile Phase: 0.1% TFA (pH ~2.[1]0) / Acetonitrile.[1][5][6]

  • Verdict: Recommended.

  • Analysis: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the benzoisothiazole core.[1] The electron-donating methoxy group alters the electron density of the aromatic ring differently depending on its position (4- vs 5-position), allowing the Phenyl-Hexyl phase to resolve these isomers where C18 fails.[1]
Comparative Data Summary
ParameterMethod A (Standard C18)Method C (Phenyl-Hexyl)Improvement
Retention Time (min) 8.46.2Faster (due to Core-Shell)
USP Tailing Factor (

)
1.9 (Tailing)1.1 (Symmetric)42% Improvement
Resolution (

) (Isomers)
1.2 (Incomplete)3.5 (Baseline)Baseline Separation
Theoretical Plates (

)
~8,000~18,000Higher Efficiency

Part 3: The Optimized Protocol (Step-by-Step)

This protocol utilizes Method C (Phenyl-Hexyl) as the gold standard for purity determination.[1]

Reagents & Materials
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC Grade). Note: TFA acts as an ion-pairing agent to mask silanols.[1]

  • Solvent B: Acetonitrile (Gradient Grade).[1]

  • Column: Phenomenex Kinetex Biphenyl or Agilent Poroshell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm or equivalent).[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Controls viscosity and kinetics).[1]

  • Detection: UV @ 245 nm (Primary), 220 nm (Secondary for impurities).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent A (Aq. TFA)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Workflow

To ensure "Trustworthiness," every run must pass the following checks.

SST Start Start Sequence Blank 1. Blank Injection (Check for Carryover/Ghost Peaks) Start->Blank Std 2. Standard Injection (x5) (Check Precision) Blank->Std Check Decision Gate: RSD < 2.0%? Tailing < 1.5? Resolution > 2.0? Std->Check Sample 3. Sample Analysis Check->Sample PASS Fail Stop & Troubleshoot Check->Fail FAIL caption Fig 2: System Suitability Test (SST) Decision Tree.

Part 4: Troubleshooting & Expert Insights

Issue: Peak Splitting

  • Cause: Sample solvent mismatch or pH instability.[1]

  • Fix: Ensure the sample diluent matches the initial mobile phase (95% Water). If the sample is dissolved in 100% ACN, it will precipitate or "wash through" the column head, causing split peaks.

Issue: Rising Baseline at 220nm

  • Cause: TFA absorbance.[1]

  • Fix: TFA absorbs UV below 210nm.[1] If high sensitivity is needed at low wavelengths, switch to Phosphoric Acid (0.1%) ; however, note that peak shape may degrade slightly compared to TFA due to the loss of ion-pairing effects.

Issue: Unknown Impurity at RRT 0.85

  • Insight: This is likely the Des-methoxy impurity (Benzo[d]isothiazol-3-amine).[1] It is less hydrophobic than the methoxy parent and elutes earlier.[1] On a C18 column, this separation is often poor (

    
    ); on Phenyl-Hexyl, the selectivity is maximized (
    
    
    
    ).

References

  • PubChem. (2025).[1] 1,2-Benzisothiazol-3-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Waters Corporation. (2012).[1] Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System. Application Note. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl.... PubMed.[1] [Link]

  • Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues. [Link]

Sources

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